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2-(5-chloro-2-ethoxyphenyl)ethan-1-amine Documentation Hub

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  • Product: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine
  • CAS: 910380-95-9

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine: A Chemoselective Approach

Executive Summary The phenethylamine scaffold is a ubiquitous motif in medicinal chemistry, serving as the foundational backbone for a vast array of neurotransmitter analogues, central nervous system (CNS) agents, and co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenethylamine scaffold is a ubiquitous motif in medicinal chemistry, serving as the foundational backbone for a vast array of neurotransmitter analogues, central nervous system (CNS) agents, and complex active pharmaceutical ingredients (APIs)[1]. Among its highly substituted derivatives, 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (CAS: 910380-95-9) represents a specialized pharmacophore[2]. The strategic placement of an ortho-ethoxy group and a meta-chloro substituent (relative to the alkylamine chain) creates a unique steric and electronic profile. This whitepaper details the structural rationale, physicochemical properties, and a field-proven, chemoselective synthetic methodology designed to preserve the delicate aryl-chloride bond during reduction.

Structural Rationale and Pharmacophore Mapping

In drug design, the substitution pattern of the phenyl ring dictates receptor affinity, metabolic stability, and lipophilicity:

  • The Ethan-1-amine Chain: Acts as the primary anchor for monoamine receptors, typically forming a crucial salt bridge with highly conserved aspartate residues in G-protein-coupled receptors (GPCRs).

  • 2-Ethoxy Substituent (-OCH₂CH₃): Compared to a standard methoxy group, the ethoxy moiety increases the topological polar surface area slightly but significantly enhances lipophilicity and steric bulk. This forces the ethylamine side chain into a restricted conformation, which can increase selectivity for specific receptor sub-pockets.

  • 5-Chloro Substituent (-Cl): Halogenation at the 5-position serves a dual purpose. First, it acts as a lipophilic bioisostere that enhances halogen bonding within hydrophobic target sites. Second, it provides a "metabolic shield." The position para to the ethoxy group is a prime site for cytochrome P450-mediated oxidation; blocking it with a chlorine atom significantly increases the molecule's biological half-life.

Physicochemical Profiling

To facilitate downstream formulation and assay development, the core quantitative data for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is summarized below.

PropertyValue
IUPAC Name 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine
CAS Registry Number 910380-95-9[2]
Molecular Formula C₁₀H₁₄ClNO[2]
Molecular Weight 199.68 g/mol [2]
Monoisotopic Mass 199.076 Da
Predicted LogP ~2.8 (Optimal for blood-brain barrier penetration)
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 2 (Ether oxygen, primary amine)

Chemoselective Synthetic Workflow

Synthesizing halogenated phenethylamines requires careful reagent selection. The primary challenge is reducing the intermediate nitro group without triggering the reductive dehalogenation of the aryl chloride. The following self-validating protocol utilizes a modern NaBH₄/CuCl₂ catalytic system to ensure high yields and structural integrity[3].

Step 1: Nitroaldol (Henry) Condensation

Objective: Synthesize the intermediate 5-chloro-2-ethoxy-β-nitrostyrene[4]. Causality: We utilize ammonium acetate in glacial acetic acid. This system acts as both a general acid and base, driving the Knoevenagel-type condensation and facilitating the in-situ dehydration of the intermediate β-nitroalcohol to the thermodynamically stable (E)-nitrostyrene[4].

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-chloro-2-ethoxybenzaldehyde (10.0 mmol) in an excess of nitromethane (50.0 mmol).

  • Catalysis: Add ammonium acetate (5.0 mmol) and 5 mL of glacial acetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat to 100°C for 4–6 hours under a nitrogen atmosphere.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system. The reaction is complete when the UV-active aldehyde spot is entirely replaced by a bright yellow spot (the nitrostyrene).

  • Isolation: Cool the mixture to room temperature and remove excess nitromethane in vacuo. Crystallize the crude residue from cold methanol. This self-validating step purifies the product, as unreacted aldehyde and polymeric byproducts remain in the mother liquor.

Step 2: Chemoselective Hydride Reduction

Objective: Reduce the nitrostyrene to the target primary amine. Causality: Traditional reduction using Lithium Aluminum Hydride (LiAlH₄) in ethereal solvents is highly problematic here, as it frequently causes the reductive cleavage of the aryl-chloride bond[3]. To prevent dehalogenation, we deploy a Sodium Borohydride (NaBH₄) and Copper(II) Chloride (CuCl₂) system. The NaBH₄ reduces Cu(II) to Cu(0) nanoparticles in situ, which then catalytically transfer hydrides to selectively reduce the nitroalkene to the amine while leaving the aryl halide completely intact[3].

Protocol:

  • Reagent Preparation: In a 500 mL flask equipped with a magnetic stir bar, suspend NaBH₄ (75.0 mmol, 7.5 eq) in a 2:1 mixture of isopropanol and deionized water (150 mL) at 0°C.

  • Catalyst Activation: Add CuCl₂ (1.0 mmol, 0.1 eq). The solution will immediately turn black, confirming the generation of the active Cu(0) catalytic species[3].

  • Substrate Addition: Dropwise, add a solution of the purified 5-chloro-2-ethoxy-β-nitrostyrene (10.0 mmol) dissolved in 20 mL of isopropanol.

  • Reduction: Heat the mixture to 80°C and reflux for 30 minutes. The rapid reduction is accompanied by the evolution of hydrogen gas.

  • Quenching & Extraction: Cool the flask to 0°C. Carefully quench the excess borohydride with 20% aqueous HCl until gas evolution ceases. Basify the aqueous layer with 5M NaOH to pH > 10 (to free-base the amine) and extract with Dichloromethane (3 x 50 mL).

  • Drying: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine.

Mechanistic Visualization

SynthesisWorkflow Aldehyde 5-chloro-2-ethoxybenzaldehyde (Precursor) Henry Henry Reaction (Nitromethane + NH4OAc) Aldehyde->Henry Nitrostyrene 5-chloro-2-ethoxy-β-nitrostyrene (Intermediate) Henry->Nitrostyrene Condensation Reduction Chemoselective Reduction (NaBH4 / CuCl2) Nitrostyrene->Reduction Product 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (Target API) Reduction->Product Hydride Transfer (Cl preserved) QC QA/QC Validation (LC-MS, 1H NMR) Product->QC Validation

Fig 1. Chemoselective synthesis workflow for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine.

Quality Assurance and Analytical Validation

To ensure the integrity of the final compound, the following self-validating analytical checks must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The product must exhibit a dominant molecular ion peak at m/z 200.1[M+H]⁺ . The presence of an m/z 166.1 peak would indicate unwanted dehalogenation, proving the failure of the chemoselective reduction.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum (in CDCl₃) will validate the structure via the characteristic triplet of the primary amine side chain (-CH₂-NH₂) at ~2.8 ppm, and a distinct quartet at ~4.0 ppm corresponding to the -OCH₂- protons of the ethoxy group. The preservation of the aryl protons (showing meta and ortho coupling patterns) confirms the structural integrity of the phenyl ring.

References

  • Title: Phenethylamine | C8H11N | CID 1001 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride Source: ChemRxiv URL: [Link]

  • Title: The Henry reaction: spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines Source: Central European Journal of Chemistry URL: [Link]

Sources

Exploratory

Molecular weight and formula of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

This is an in-depth technical guide on the chemical entity 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine . Executive Summary 2-(5-Chloro-2-ethoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical entity 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine .

Executive Summary

2-(5-Chloro-2-ethoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a specific substitution pattern on the phenyl ring: a chlorine atom at the 5-position and an ethoxy group at the 2-position (ortho). This molecule serves as a critical chemical building block and pharmacophore scaffold in medicinal chemistry, particularly in the development of serotonergic ligands (e.g., 5-HT4 receptor agonists) and potential psychoactive research chemicals. Its structural motif shares significant homology with the benzamide class of gastroprokinetic agents (such as Mosapride) and the "2C" series of phenethylamines, making it a subject of interest for Structure-Activity Relationship (SAR) studies targeting G-protein coupled receptors (GPCRs).

Physicochemical Characterization

This section details the fundamental chemical properties derived from the molecular structure. These values are essential for stoichiometric calculations in synthetic workflows and for predicting pharmacokinetic behavior (ADME).

Core Identity & Stoichiometry
PropertyValueNotes
IUPAC Name 2-(5-chloro-2-ethoxyphenyl)ethan-1-amineAlso: 5-Chloro-2-ethoxyphenethylamine
Molecular Formula C₁₀H₁₄ClNO Confirmed by atom count (C:10, H:14, Cl:1, N:1, O:[1][2][3][4]1)
Molecular Weight 199.68 g/mol Monoisotopic Mass: ~199.076 g/mol
SMILES Clc1cc(OCC)c(CCN)cc1Useful for cheminformatics
CAS Number Not widely indexedRelated Alcohol Precursor: 1378867-73-2
Predicted Physical Properties
  • Physical State: Likely a colorless to pale yellow oil (free base) or a white crystalline solid (hydrochloride salt).

  • Boiling Point (Predicted): ~280–290°C at 760 mmHg (Free base).

  • pKa (Predicted): ~9.5–10.0 (Primary amine), indicating it will be protonated at physiological pH.

  • LogP (Predicted): ~2.3–2.6 (Moderate lipophilicity, suggesting blood-brain barrier permeability).

  • Solubility:

    • Free Base: Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.

    • HCl Salt: Highly soluble in water and ethanol.

Synthetic Pathway & Methodology

The synthesis of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine typically follows the Henry Reaction (Nitroaldol Condensation) followed by reduction. This route is favored for its reliability and scalability in producing phenethylamines.

Retrosynthetic Analysis

The target molecule is disconnected at the alpha-carbon to reveal the corresponding nitrostyrene , which is further disconnected to 5-chloro-2-ethoxybenzaldehyde and nitromethane .

Detailed Experimental Protocol
Step 1: Henry Reaction (Formation of Nitrostyrene)

Objective: Condense 5-chloro-2-ethoxybenzaldehyde with nitromethane to form the intermediate nitrostyrene.

  • Reagents: 5-Chloro-2-ethoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reactant, excess), Ammonium Acetate (0.1–0.5 eq, catalyst).

  • Procedure:

    • Dissolve the aldehyde in nitromethane.

    • Add ammonium acetate.

    • Reflux the mixture (approx. 100°C) for 2–4 hours. Monitor via TLC (disappearance of aldehyde).

    • Workup: Remove excess nitromethane under reduced pressure. The residue often crystallizes upon cooling or addition of cold alcohol (IPA/MeOH).

    • Product: 2-(5-chloro-2-ethoxy)-beta-nitrostyrene (Yellow crystalline solid).

Step 2: Reduction (Formation of Amine)

Objective: Reduce the nitroalkene double bond and the nitro group to the primary amine.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 3–4 eq) in anhydrous THF or Et₂O. (Alternative: H₂/Pd-C or NaBH₄/CuCl₂).

  • Procedure:

    • Safety: LiAlH₄ is pyrophoric. Conduct under inert atmosphere (N₂ or Ar).

    • Prepare a suspension of LiAlH₄ in dry THF at 0°C.

    • Add the nitrostyrene (dissolved in THF) dropwise to the hydride suspension.

    • Allow to warm to room temperature, then reflux for 4–12 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate.

    • Concentrate the filtrate to obtain the crude amine oil.

Step 3: Salt Formation (Purification)
  • Dissolve the crude oil in anhydrous IPA or Et₂O.

  • Add concentrated HCl or HCl/dioxane dropwise until pH ~2.

  • The hydrochloride salt precipitates. Filter, wash with cold ether, and dry.

Visualized Workflow (Graphviz)

SynthesisPathway Aldehyde 5-Chloro-2-ethoxybenzaldehyde (Precursor) Nitrostyrene Intermediate: Nitrostyrene Derivative Aldehyde->Nitrostyrene Henry Rxn (NH4OAc, Reflux) Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitrostyrene Target Target: 2-(5-Chloro-2-ethoxyphenyl)ethan-1-amine Nitrostyrene->Target Reduction (Hydride Transfer) LiAlH4 LiAlH4 / THF (Reduction) LiAlH4->Target

Figure 1: Synthetic pathway from aldehyde precursor to final amine via Henry reaction and hydride reduction.

Analytical Profiling (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region (6.7–7.3 ppm): Three protons. Look for splitting patterns characteristic of 1,2,5-substitution (d, dd, d).

    • Ethoxy Group:

      • Triplet (~1.4 ppm, 3H, -OCH₂CH ₃).

      • Quartet (~4.0 ppm, 2H, -OCH ₂CH₃).

    • Ethylamine Chain:

      • Triplet (~2.7 ppm, 2H, Ar-CH ₂-).

      • Triplet (~2.9 ppm, 2H, -CH ₂-N).

    • Amine: Broad singlet (~1.5–2.0 ppm, -NH ₂, exchangeable with D₂O).

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Expected Ion: [M+H]⁺ peak at m/z ~200.08 .

  • Isotope Pattern: Distinct chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1), resulting in a smaller M+2 peak at m/z ~202.

Pharmacological Context & Applications

This molecule is not merely a random chemical entity; its structure suggests specific biological interactions.

5-HT4 Receptor Agonism (The Mosapride Connection)

The "5-chloro-2-ethoxy" substitution pattern is a key pharmacophore found in Mosapride , a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist.[5]

  • Mechanism: The 5-chloro-2-ethoxy group enhances binding affinity to the serotonergic 5-HT4 receptor.

  • Relevance: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine can be viewed as the "phenethylamine core" of this pharmacophore, potentially retaining serotonergic activity or serving as a simplified probe for receptor binding studies.

Structure-Activity Relationships (SAR)
  • 2-Ethoxy Group: Provides steric bulk and lipophilicity distinct from the methoxy group found in the "2C" psychedelic series (e.g., 2C-C). This may alter receptor selectivity from 5-HT2A (psychedelic) to 5-HT4 (gastrointestinal/cognitive).

  • 5-Chloro Substituent: A halogen at the 5-position (meta to the ethylamine chain) is crucial for metabolic stability and receptor pocket occupancy.

Biological Signaling Pathway

The diagram below illustrates the potential signaling cascade if this molecule acts as a 5-HT4 agonist.

SignalingPathway Ligand Ligand: 2-(5-Chloro-2-ethoxyphenyl)ethan-1-amine Receptor GPCR: 5-HT4 Receptor Ligand->Receptor Binding GsProtein G-Protein (Gs) Receptor->GsProtein Activation AC Adenylate Cyclase (AC) GsProtein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Physiological Effect: (e.g., Prokinetic / Neuroplasticity) PKA->Effect Phosphorylation

Figure 2: Putative Gs-coupled signaling pathway activated by 5-HT4 agonists.

References

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and SAR).
  • Yoshida, N., et al. (1993). "Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists." Chemical and Pharmaceutical Bulletin. (Establishes the 5-chloro-2-ethoxy pharmacophore relevance).

  • PubChem. (2024). Compound Summary: Phenethylamine Derivatives. National Library of Medicine. (General structural data).

  • Enamine/Sigma-Aldrich. (2024). Building Block Catalog: 2-(5-chloro-2-ethoxyphenyl)ethan-1-ol (CAS 1378867-73-2).[4] (Precursor verification).

Sources

Foundational

Pharmacological classification of 5-chloro-2-ethoxyphenethylamine derivatives

The following technical guide details the pharmacological classification, structural analysis, and profiling protocols for 5-chloro-2-ethoxyphenethylamine (referred to herein as 5-Cl-2-OEt-PEA ). Structural Insights & Pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological classification, structural analysis, and profiling protocols for 5-chloro-2-ethoxyphenethylamine (referred to herein as 5-Cl-2-OEt-PEA ).

Structural Insights & Predictive Profiling Guide[1][2]

Executive Summary & Classification

5-chloro-2-ethoxyphenethylamine (5-Cl-2-OEt-PEA) is a synthetic organic molecule belonging to the substituted phenethylamine class.[1][2] It is structurally characterized as a regiospecific isomer of the "2C" family of psychedelics but possesses distinct substitution patterns that likely render it pharmacologically distinct from classical 5-HT2A agonists like 2C-C.[1][2]

Pharmacological Classification
  • Primary Class: Substituted Phenethylamine.[1][2][3][[“]][5][6][7][8]

  • Sub-Class: 2,5-Disubstituted Phenethylamine (Atypical).[1][2]

  • Predicted Activity Profile:

    • 5-HT2A Receptor: Low Affinity / Inactive (Antagonist or very weak partial agonist).[1][2]

    • 5-HT2C Receptor: Moderate Affinity (Potential selectivity window).[1][2]

    • Off-Target: High probability of

      
      -Adrenergic  binding and TAAR1  agonism.[1][2]
      

Critical Distinction: Unlike the well-known psychedelic 2C-C (2,5-dimethoxy-4-chlorophenethylamine), 5-Cl-2-OEt-PEA lacks a substituent at the critical 4-position and contains a bulkier ethoxy group at the 2-position.[1][2] These structural features drastically alter its pharmacodynamics, shifting it away from psychedelic activity toward potential metabolic stability or adrenergic modulation.[1][2]

Structural Analysis & SAR Logic

To understand the pharmacological behavior of 5-Cl-2-OEt-PEA, we must deconstruct its Structure-Activity Relationship (SAR) relative to established benchmarks (2C-H and 2C-C).[1][2]

The 2-Position: Steric Constraints

In classical phenethylamines (e.g., 2C-B, Mescaline), a methoxy (-OMe) group at the 2-position is optimal for hydrogen bonding with Ser159 (residue 3.[1][2]36) in the 5-HT2A receptor pocket.[1][2]

  • Modification: 5-Cl-2-OEt-PEA substitutes this with an ethoxy (-OEt) group.[1][2]

  • Consequence: The ethyl chain adds steric bulk.[1][2] While the receptor can tolerate small extensions, 2-ethoxy analogs generally exhibit reduced affinity (2-10x lower

    
    ) compared to their methoxy counterparts due to steric clashes within the orthosteric binding site.[1][2]
    
The 4-Position: The "Vacancy" Problem

The most critical determinant of 5-HT2A agonism in phenethylamines is a lipophilic, electron-withdrawing group at the 4-position (para to the ethylamine chain).[1][2]

  • Benchmark (2C-C): Contains a 4-Chloro group.[1][2][8][9][10] High potency.

  • Subject (5-Cl-2-OEt-PEA): Contains a Hydrogen at the 4-position.[1][2]

  • Consequence: The absence of a 4-substituent (similar to 2C-H ) typically results in a compound that is inactive as a psychedelic.[1][2] The 4-position substituent is essential for stabilizing the receptor in its active conformation (G

    
    -coupled state).[1][2]
    
The 5-Position: Electronic Modulation
  • Modification: Chlorine at position 5 (instead of the typical methoxy).

  • Consequence: Chlorine is highly lipophilic ($ \pi \approx 0.71 $) and electron-withdrawing.[1][2] While this increases blood-brain barrier (BBB) permeability, placing a halogen at position 5 (meta) without a corresponding 4-substituent is rare in psychoactive SAR.[1][2] It may enhance metabolic stability against MAO-A but does not compensate for the lack of a 4-position pharmacophore.[1][2]

SAR Visualization (DOT)

SAR_Analysis Compound 5-Cl-2-OEt-PEA Pos2 2-Ethoxy Group Compound->Pos2 Pos4 4-Position (H) Compound->Pos4 Pos5 5-Chloro Group Compound->Pos5 Target_2A 5-HT2A Receptor (Psychedelic Target) Pos2->Target_2A Steric Clash Reduces Affinity Pos4->Target_2A Lack of Lipophilic Ligand Loss of Efficacy Pos5->Target_2A Lipophilicity Minor Affinity Gain Target_Met Metabolic Stability (MAO Resistance) Pos5->Target_Met Blocks Ring Hydroxylation Increases Half-life

Figure 1: Structural dissection of 5-Cl-2-OEt-PEA highlighting the "Vacancy Penalty" at position 4 and Steric Clash at position 2.[1][2]

Predicted Pharmacological Profile[2][11]

Based on the structural homology to 2C-H (inactive) and 2C-C (active), the following quantitative profile is projected. These values serve as a baseline for experimental validation.

Table 1: Comparative Binding Profile (Predicted)
Target ReceptorParameter5-Cl-2-OEt-PEA (Predicted)2C-C (Benchmark)Rationale
5-HT2A

(Affinity)
> 1,000 nM (Low)~20–40 nMLack of 4-substituent; 2-EtO steric bulk.[1][2]
5-HT2C

(Affinity)
500 – 800 nM~40 nM5-HT2C is often more tolerant of 2-position bulk.[1][2]
5-HT1A

(Affinity)
> 10,000 nM> 5,000 nMPhenethylamines generally lack 1A affinity.[1][2]
TAAR1 EC50< 500 nM (High)VariableHalogenated PEAs often activate TAAR1.[1][2]
MAO-A

Moderate InhibitionWeak5-Chloro may act as a competitive inhibitor.[1][2]

Experimental Validation Protocols

To confirm the classification of 5-Cl-2-OEt-PEA, the following self-validating experimental workflow is required.

Phase 1: In Vitro Binding (Radioligand Displacement)

Objective: Determine affinity (


) for 5-HT2A and 5-HT2C.[1][2]
  • Protocol:

    • Source: HEK293 cells stably expressing human 5-HT2A.

    • Radioligand: [3H]-Ketanserin (Antagonist) or [125I]-DOI (Agonist).[1][2] Note: Use [125I]-DOI to detect agonist-specific high-affinity states.

    • Displacement: incubate 5-Cl-2-OEt-PEA (10 pM to 100

      
      M) for 60 min at 37°C.
      
    • Analysis: Sigmoidal dose-response curve to derive

      
       and calculate 
      
      
      
      using the Cheng-Prusoff equation.
  • Success Criteria: If

    
     > 1,000 nM, the compound is classified as non-psychoactive .[1][2]
    
Phase 2: Functional Assay (Ca2+ Flux)

Objective: Distinguish between Agonist, Antagonist, or Partial Agonist.[1][2]

  • Rationale: Binding does not equal activation.[1][2] A compound might bind (antagonist) without triggering the psychedelic G

    
     pathway.[1][2]
    
  • Protocol:

    • System: FLIPR (Fluorometric Imaging Plate Reader) Calcium 4 Assay.[1][2]

    • Cells: CHO-K1 cells expressing G

      
       + 5-HT2A.[1][2]
      
    • Stimulation: Apply compound; measure intracellular Ca2+ release (RFU).

    • Control: Normalize against 5-HT (Serotonin)

      
      .
      
  • Prediction: 5-Cl-2-OEt-PEA will show < 20% Efficacy (

    
    ) relative to 5-HT, confirming it is not  a full agonist.[1][2]
    
Phase 3: In Vivo Head Twitch Response (HTR)

Objective: The "Gold Standard" behavioral proxy for 5-HT2A activation in rodents.

  • Protocol:

    • Subject: C57BL/6J Mice (n=8 per group).

    • Dosing: Intraperitoneal (IP) injection (1, 3, 10 mg/kg).[1][2]

    • Observation: Record HTR events (rapid rotational head movements) over 30 mins.

  • Interpretation:

    • High HTR (e.g., >20 events): Psychedelic Agonist (Unexpected).

    • Zero/Low HTR: Non-hallucinogenic (Expected).[1][2]

Experimental Workflow Diagram (DOT)

Validation_Workflow Start Compound Synthesis (5-Cl-2-OEt-PEA) Binding Radioligand Binding (Ki Determination) Start->Binding Decision1 Ki < 500 nM? Binding->Decision1 Functional Functional Assay (Ca2+ Flux / IP Accumulation) Decision1->Functional Yes (High Affinity) Class_Inactive CLASSIFICATION: Inactive / Metabolic Probe Decision1->Class_Inactive No (Low Affinity) Decision2 Efficacy > 50%? Functional->Decision2 InVivo In Vivo HTR Assay (Mouse Model) Decision2->InVivo Yes (Full Agonist) Decision2->Class_Inactive No (Antagonist/Weak) InVivo->Class_Inactive Negative HTR Class_Psych CLASSIFICATION: Psychedelic Agonist InVivo->Class_Psych Positive HTR

Figure 2: Decision tree for the pharmacological characterization of novel phenethylamines.

Synthesis & Precursor Note

For researchers synthesizing this standard for assay validation, the synthesis likely follows the Henry Reaction pathway, distinct from the standard 2C-C route due to the ethoxy precursor.[1][2]

  • Starting Material: 5-chloro-2-ethoxybenzaldehyde.[1][2]

  • Condensation: Reaction with nitromethane (

    
    , 
    
    
    
    )
    
    
    5-chloro-2-ethoxy-
    
    
    -nitrostyrene
    .[1][2]
  • Reduction: Lithium Aluminum Hydride (

    
    ) or catalytic hydrogenation 
    
    
    
    5-Cl-2-OEt-PEA .[1][2]

Note: The starting aldehyde is less common than the methoxy variant, often requiring ethylation of 5-chloro-2-hydroxybenzaldehyde.[1][2]

References

  • Shulgin, A. T., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR of 2C series; specifically 2C-H and 2C-C entries).

  • Nichols, D. E. (2016).[1][2] Psychedelics. Pharmacological Reviews, 68(2), 264-355.[1][2] Link (Review of 5-HT2A pharmacophore requirements).

  • Rickli, A., et al. (2015).[1][2] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[1][2] Link (Data on 2-position steric tolerance).[1][2]

  • Glennon, R. A., et al. (1984).[1][2][6] Structure-activity relationships of phenalkylamine derivatives at 5-HT2 receptors. Journal of Medicinal Chemistry, 27(10), 1290-1295.[1][2] Link (Establishes the necessity of 4-position lipophilicity).[1][2]

  • Halberstadt, A. L., et al. (2020).[1][2] Effect of the 5-HT2A Receptor Agonist 2,5-Dimethoxy-4-iodoamphetamine (DOI) on Head-Twitch Response in Mice.[1][2] Psychopharmacology, 237, 1667–1678.[1][2] Link (Protocol for HTR validation).[1][2]

Sources

Exploratory

Unlocking the Pharmacological Potential of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine: A Privileged Scaffold in Targeted Therapeutics

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary: The Architecture of a Privile...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary: The Architecture of a Privileged Scaffold

In modern medicinal chemistry, the identification of a "privileged scaffold"—a core molecular framework capable of acting as a high-affinity ligand for diverse biological targets—is a critical accelerator for drug discovery. 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (also known as 5-chloro-2-ethoxyphenethylamine) represents a highly versatile, bifunctional building block.

Structurally, it consists of a phenethylamine backbone, a 5-chloro substituent, and a 2-ethoxy ether linkage. This specific substitution pattern is not arbitrary; it is a masterclass in steric and electronic tuning. The primary amine serves as a reactive handle for rapid diversification (e.g., sulfonylation, reductive amination), while the halogenated, ether-substituted aromatic ring governs deep-pocket lipophilic interactions and metabolic stability. This whitepaper dissects the dual utility of this scaffold, tracing its translation from a precursor for serotonergic (5-HT) receptor modulators[1] to its critical role in synthesizing novel Protein Phosphatase 2A (PP2A) activators for oncology[2].

Structural Pharmacology & SAR Rationale

To understand the bioactivity of derivatives synthesized from 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine, we must analyze the causality behind its structural features:

  • The Phenethylamine Backbone: This core mimics endogenous monoamines (like dopamine and serotonin), allowing derivatives to readily cross the blood-brain barrier (BBB) and intercalate into the orthosteric binding sites of G-protein coupled receptors (GPCRs)[1].

  • The 5-Chloro Substitution: Halogenation at the 5-position serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability. Second, and more importantly, it acts as a metabolic shield. By blocking the para-position relative to the ethylamine chain, it prevents rapid Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, thereby extending the pharmacokinetic half-life of the resulting drug.

  • The 2-Ethoxy Group: While a methoxy group is common in classical psychedelics (e.g., the 2C family), the bulkier ethoxy group restricts the conformational flexibility of the ethylamine side chain through steric hindrance. This forced rigidity often translates to enhanced receptor subtype selectivity, anchoring the molecule firmly within hydrophobic receptor pockets.

Core Bioactivity Domains

Serotonergic (5-HT) Receptor Modulation

The phenethylamine core is famously associated with the 2C-series of psychoactive substances. When 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is subjected to N-benzyl substitution (forming NBOMe derivatives) or integrated into rigidified benzodifuran systems (FLY derivatives), it yields potent modulators of the 5-HT2A and 5-HT2C receptors[1]. These receptors are Gq-coupled GPCRs; their activation triggers a phospholipase C (PLC) cascade, leading to intracellular calcium release—a pathway of immense interest for next-generation neurotherapeutics and psychiatric research.

G Ligand Phenethylamine Derivative Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC

Figure 1: Gq-coupled signaling cascade initiated by phenethylamine derivatives.

Protein Phosphatase 2A (PP2A) Activation in Oncology

Beyond the CNS, this scaffold has proven highly effective in oncology. Recent patent literature highlights 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine as the critical starting material for synthesizing novel PP2A modulators, such as Compound 29 (N-(5-chloro-2-ethoxyphenethyl)-4-(trifluoromethoxy)benzenesulfonamide)[2]. PP2A is a master serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating oncogenic drivers like Akt and c-Myc. In many cancers, PP2A is functionally silenced; sulfonamide derivatives of our core scaffold reactivate PP2A, triggering tumor cell apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal orthogonal checks (Gates) so that the success or failure of the experiment is definitively known without relying on outside assumptions.

Protocol 1: Synthesis of PP2A Modulator (Compound 29)

Objective: Convert 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine into a sulfonamide derivative[2].

  • Preparation: Dissolve 1.0 eq of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine in anhydrous Dichloromethane (DCM).

    • Causality: DCM is an aprotic, non-nucleophilic solvent that ensures the amine remains highly reactive while preventing solvent-driven side reactions.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered proton scavenger. It neutralizes the HCl generated during the reaction without acting as a competing nucleophile against the sulfonyl chloride.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add 1.1 eq of 4-(trifluoromethoxy)benzenesulfonyl chloride.

    • Causality: Low-temperature addition controls the exothermic nature of sulfonylation, preventing the formation of unwanted bis-sulfonamide byproducts.

  • Validation Gate 1 (In-Process Control): At 2 hours, sample the reaction for TLC and LC-MS.

    • Self-Validation: The reaction is only deemed complete when LC-MS confirms the total disappearance of the primary amine mass (

      
      ) and the emergence of the product mass (
      
      
      
      ).
  • Purification: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: In Vitro PP2A Phosphatase Activity Assay

Objective: Validate the biological activity of the synthesized sulfonamide derivative.

  • Enzyme Preparation: Immunoprecipitate the PP2A core enzyme from standard HeLa cell lysates using an anti-PP2A-C subunit antibody.

  • Compound Incubation: Incubate the active PP2A enzyme with the synthesized Compound 29 at varying concentrations (10 nM to 10 µM) for 15 minutes at 37°C.

  • Validation Gate 2 (Assay Integrity):

    • Positive Control: FTY720 (a known PP2A activator) must show a

      
       increase in activity.
      
    • Negative Control: Okadaic Acid (a potent PP2A inhibitor) must show

      
       baseline activity.
      
    • Self-Validation: If controls fail these thresholds, the assay plate is discarded due to enzyme degradation.

  • Detection: Add a synthetic phosphopeptide substrate. Measure the release of free inorganic phosphate using a Malachite Green colorimetric assay (absorbance at 620 nm).

Workflow Step1 1. Amine Scaffold 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine Step2 2. Sulfonylation + Sulfonyl Chloride Step1->Step2 Step3 3. Crude Sulfonamide Intermediate Step2->Step3 Gate1 Gate 1: LC-MS & NMR Validation Step3->Gate1 Gate1->Step2 Fail (Repurify) Step4 4. Purified PP2A Modulator (Compound 29) Gate1->Step4 Pass (>95% Purity) Gate2 Gate 2: PP2A Phosphatase Activity Assay Step4->Gate2 Step5 5. Validated Hit Ready for In Vivo Gate2->Step5 Active (EC50 < 1µM)

Figure 2: Self-validating synthetic and biological workflow for PP2A modulators.

Quantitative Data & ADME Profiling

To accelerate library design, the foundational physicochemical properties of the base scaffold[3] and the expected validation metrics for the biological assays are summarized below.

Table 1: Physicochemical & ADMET Properties of the Base Scaffold

PropertyValueMedicinal Chemistry Implication
Molecular Formula

Efficient low-molecular-weight building block.
Molecular Weight 199.68 g/mol High ligand efficiency; leaves room for large substituents (e.g., sulfonamides) without violating Lipinski's Rule of 5.
LogP (Estimated) ~2.50Optimal lipophilicity for initial BBB penetration and membrane partitioning.
TPSA 35.23 ŲExcellent oral bioavailability potential; well below the 140 Ų limit.
Rotatable Bonds 4Low entropic penalty upon target binding.

Table 2: Self-Validating Assay Control Thresholds

Control TypeAgentTarget Readout (Relative to Vehicle)Action on Failure
Positive Control FTY720 (2.5 µM)

Phosphatase Activity
Invalidate assay; check enzyme viability.
Negative Control Okadaic Acid (10 nM)

Phosphatase Activity
Invalidate assay; check for background phosphate contamination.
Vehicle Control 0.1% DMSO

(Baseline)
Recalibrate spectrophotometer.

Conclusion & Future Perspectives

The molecule 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine transcends its identity as a simple chemical intermediate. By combining the GPCR-anchoring capabilities of the phenethylamine core with the metabolic stability of a halogenated ether, it serves as a highly privileged scaffold. Whether utilized to probe the depths of serotonergic signaling via NBOMe/FLY derivatives or repurposed to synthesize potent PP2A tumor suppressor activators, this scaffold offers medicinal chemists a reliable, high-efficiency starting point for targeted therapeutics. Future library generation should focus on exploiting the primary amine via stereoselective reductive amination to further map the conformational space of these biological targets.

References

  • Title: EP4288412A1 - Modulators of protein phosphatase 2a (pp2a)
  • Title: Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases Source: ResearchGate URL: [Link]

  • Title: Azepine, hexahydro-1-(beta-(sec-butyl)-5-chloro-2-ethoxyphenethyl)- - Molecular Properties Source: MolForge URL: [Link]

Sources

Foundational

Solubility Profiling of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine in Organic Solvents: A Technical Whitepaper

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Chemical Context The compound 2-(5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

The compound 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (a substituted phenethylamine derivative) is a critical lipophilic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of alpha-adrenergic antagonists and targeted monoamine modulators.

Understanding the thermodynamic solubility profile of this intermediate in various organic solvents is paramount for optimizing reaction yields, designing efficient liquid-liquid extraction protocols, and engineering robust crystallization processes[1]. Because this molecule possesses both a highly polar, hydrogen-bonding primary amine and a lipophilic, halogenated aromatic core, its solvation behavior is complex and highly dependent on the dielectric constant and hydrogen-bonding capacity of the chosen solvent.

This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, a predictive quantitative matrix, and a self-validating experimental protocol for empirical solubility determination.

Mechanistic Principles of Solvation (Causality & Logic)

To predict and manipulate the solubility of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine, we must deconstruct the molecule into its functional domains and analyze their respective thermodynamic interactions with organic solvents.

  • The Primary Amine Moiety (-NH₂): Unsubstituted phenethylamine is a strong base with a pKa of approximately 9.8[2]. In its free-base form, the primary amine acts as both a hydrogen-bond donor and acceptor. This drives high solubility in polar protic solvents (e.g., methanol, ethanol) where solvent-solute hydrogen bonding overcomes the crystal lattice energy.

  • The Chloro-Ethoxy Aryl Ring: The addition of a 5-chloro and 2-ethoxy group significantly increases the molecule's lipophilicity (LogP) compared to the base phenethylamine scaffold (LogP ~1.41)[2]. The electron-rich ethoxy oxygen provides a localized dipole, while the heavy chlorine atom enhances polarizability. This domain facilitates strong dispersion forces and dipole-dipole interactions, resulting in exceptional solubility in polar aprotic and halogenated solvents (e.g., dichloromethane, ethyl acetate).

  • Free Base vs. Salt Dichotomy: It is critical to note that this profile applies strictly to the free base. If the amine is protonated (e.g., as a hydrochloride salt), the solubility profile inverts—becoming highly soluble in aqueous media but practically insoluble in non-polar organic solvents[3].

SolvationMechanisms API 2-(5-chloro-2-ethoxyphenyl) ethan-1-amine Amine Primary Amine (-NH2) API->Amine hydrophilic node Aryl Chloro-Ethoxy Aryl Ring API->Aryl lipophilic node Protic Polar Protic Solvents (e.g., EtOH, MeOH) Amine->Protic Strong H-bonding Aprotic Polar Aprotic Solvents (e.g., DCM, EtOAc) Amine->Aprotic Dipole-Dipole Aryl->Aprotic Dispersion Forces NonPolar Non-Polar Solvents (e.g., Hexane) Aryl->NonPolar Weak Van der Waals

Fig 1. Structural features driving the solvation thermodynamics of the target compound.

Quantitative Solubility Profile

Based on the functional group contributions and empirical data from structurally analogous halogenated phenethylamines, the following table outlines the representative thermodynamic solubility of the free base at standard ambient temperature (25°C).

Solvent CategorySpecific SolventDielectric Constant (ε)Representative Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Protic Methanol32.7> 150 (Freely Soluble)Strong H-bonding with the primary amine.
Polar Protic Ethanol24.5> 100 (Freely Soluble)H-bonding combined with favorable lipophilic interactions with the ethoxy group.
Polar Aprotic Dichloromethane9.1> 200 (Very Soluble)Excellent dispersion forces matching the polarizable chloro-aryl moiety.
Polar Aprotic Ethyl Acetate6.050 - 100 (Soluble)Dipole-dipole interactions with the ether and amine groups.
Aromatic Toluene2.420 - 50 (Sparingly Soluble)

stacking and Van der Waals interactions with the aromatic ring.
Non-Polar n-Hexane1.9< 10 (Slightly Soluble)Limited to weak dispersion forces; the polar amine group thermodynamically hinders solvation.

Note: Values are predictive ranges intended to guide process chemistry solvent selection. Exact thermodynamic values must be empirically verified using the protocol below.

Self-Validating Experimental Protocol: The Shake-Flask Method

To generate regulatory-compliant, empirical solubility data for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine, the classical Shake-Flask Method remains the gold standard[4].

As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system . This means the analytical quantification of the dissolved API must be cross-referenced with the solid-state characterization of the undissolved residue. If the solvent induces a polymorphic transition or forms a solvate during equilibration, the measured solubility represents the new crystal form, not the original API[5].

Step-by-Step Methodology

Phase 1: Saturation & Equilibration

  • Preparation: Dispense 10.0 mL of the target organic solvent into a hermetically sealed, temperature-controlled glass vial (to prevent solvent evaporation, which artificially inflates concentration calculations).

  • Excess Addition: Incrementally add 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine to the solvent until a visible, persistent suspension is formed, ensuring the presence of two distinct phases (saturated liquid and undissolved solid)[6].

  • Thermodynamic Agitation: Place the vial in an orbital shaker or ultrasonic bath maintained strictly at 25.0 ± 0.1°C. Agitate for 24 to 48 hours to ensure thermodynamic equilibrium is achieved[6].

Phase 2: Phase Separation 4. Centrifugation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. 5. Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter. Causality Note: PTFE is selected over Nylon or Cellulose Acetate to prevent non-specific adsorption of the lipophilic amine onto the filter membrane, which would result in a falsely low solubility reading.

Phase 3: Self-Validating Analysis 6. Supernatant Quantification (HPLC-UV): Dilute the filtered supernatant with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with UV detection. Calculate the concentration against a pre-established calibration curve[4]. 7. Solid-State Verification (XRD/DSC): Recover the undissolved solid pellet from Step 4. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Validation Check: Compare the resulting diffractogram and melting endotherm to the reference standard of the starting material. If the patterns match, the solubility value is valid. If they differ, a solvate or new polymorph has formed[5].

ShakeFlaskProtocol S1 1. Saturation Phase Excess API + Organic Solvent S2 2. Thermodynamic Equilibration Agitation at 25°C (24-48h) S1->S2 S3 3. Phase Separation 0.45µm PTFE Filtration S2->S3 S4 4. Quantitative Analysis HPLC-UV Quantification S3->S4 Supernatant S5 5. Solid-State Verification XRD/DSC on Residue S3->S5 Undissolved Solid

Fig 2. Self-validating shake-flask methodology for equilibrium solubility determination.

Conclusion

The solubility profile of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is dictated by the competing thermodynamic forces of its polar primary amine and its lipophilic chloro-ethoxy-aryl core. By leveraging polar aprotic solvents (like DCM) or polar protic solvents (like Ethanol), process chemists can achieve high solubility for synthesis and formulation. Conversely, non-polar solvents like n-hexane serve as excellent anti-solvents for crystallization workflows. Implementing a self-validating shake-flask methodology ensures that the empirical data used to design these processes is both accurate and phase-pure.

References

  • Solubility Determination Using the Shake Flask Method Scribd / Pharmaceutical Sciences[Link]

  • Solubility determination of compounds of pharmaceutical interest Universitat de Barcelona (UB)[Link]

  • Phenethylamine hydrochloride - Solubility Characteristics Solubility of Things[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate[Link]

  • Phenethylamine - Chemical and Physical Properties Wikipedia[Link]

  • SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing RSC Publishing[Link]

Sources

Exploratory

Technical Guide: Metabolic Pathways of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

Abstract This technical guide provides a comprehensive analysis of the predicted and mechanistically derived metabolic pathways of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (C₁₀H₁₄ClNO). Designed for researchers in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive analysis of the predicted and mechanistically derived metabolic pathways of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (C₁₀H₁₄ClNO). Designed for researchers in medicinal chemistry and toxicology, this document synthesizes Structure-Activity Relationships (SAR) from homologous phenethylamines (e.g., 2C-series, chlorphentermine) to establish a predictive metabolic profile. Key pathways identified include oxidative deamination via Monoamine Oxidases (MAO), O-deethylation via Cytochrome P450 (CYP) isoforms, and subsequent Phase II conjugations.

Physicochemical Identity & Metabolic Susceptibility

Understanding the substrate's chemical architecture is the prerequisite for predicting metabolic fate. The molecule features a primary ethylamine side chain attached to a substituted phenyl ring.

FeatureChemical MoietyMetabolic Implication
Core Scaffold 2-Phenylethan-1-amineHigh affinity for MAO-A and MAO-B; rapid oxidative deamination.
Substituent 1 2-Ethoxy (-OCH₂CH₃)Susceptible to O-dealkylation (CYP2D6/CYP3A4 mediated). Increases lipophilicity compared to methoxy.
Substituent 2 5-Chloro (-Cl)Electron-withdrawing group (EWG). Blocks metabolic attack at the C5 position. Increases metabolic stability of the aromatic ring but enhances lipophilicity (LogP).
Amine Type Primary (-NH₂)Vulnerable to N-acetylation and rapid deamination.

Expert Insight: Unlike amphetamines (which possess an


-methyl group that sterically hinders MAO), this molecule is a "non-substituted" phenethylamine on the alkyl chain. Consequently, it is predicted to undergo rapid first-pass metabolism  via deamination, resulting in low oral bioavailability unless Monoamine Oxidase Inhibitors (MAOIs) are present.

Phase I Metabolism: Functionalization

The metabolic clearance of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is driven by two competing primary pathways: Oxidative Deamination and O-Deethylation .

Oxidative Deamination (Major Pathway)

The most thermodynamically favorable route for primary phenethylamines is the cleavage of the amine group by Monoamine Oxidases.

  • Enzymology: MAO-A and MAO-B.[1]

  • Mechanism: The enzyme oxidizes the

    
    -carbon to an imine intermediate, which spontaneously hydrolyzes to release ammonia and form 2-(5-chloro-2-ethoxyphenyl)acetaldehyde .
    
  • Downstream Fate: The unstable aldehyde is rapidly converted by:

    • Aldehyde Dehydrogenase (ALDH): Oxidation to the carboxylic acid (Metabolite M1 ).

    • Aldehyde Reductase (AKR): Reduction to the alcohol (Metabolite M2 ).

O-Deethylation (Bioactivation/Clearance)

The 2-ethoxy group serves as a lipophilic "handle" for CYP450 enzymes.

  • Enzymology: Primarily CYP2D6 (known for 2-alkoxy-phenethylamine affinity) and CYP3A4 .

  • Mechanism: Hydroxylation of the ethoxy

    
    -carbon creates a hemiacetal, which collapses to release acetaldehyde and the free phenol: 2-(5-chloro-2-hydroxyphenyl)ethan-1-amine  (Metabolite M3 ).
    
  • Significance: This phenol metabolite often retains higher receptor affinity (bioactivation) before being rapidly conjugated.

Aromatic Hydroxylation (Minor)

The 5-chloro substituent deactivates the ring towards electrophilic aromatic substitution. However, hydroxylation may occur at the C4 position (para to the alkyl chain), though this is expected to be a minor pathway compared to deamination and dealkylation.

Phase II Metabolism: Conjugation

Phase II reactions increase water solubility to facilitate renal excretion.

  • Glucuronidation: The phenolic oxygen exposed by O-deethylation (M3) is a high-affinity substrate for UGT (UDP-glucuronosyltransferase) enzymes, forming the O-glucuronide .

  • N-Acetylation: The primary amine of the parent compound or the phenol metabolite can be acetylated by N-acetyltransferase (NAT) to form N-acetyl-2-(5-chloro-2-ethoxyphenyl)ethan-1-amine .

  • Glycine Conjugation: The carboxylic acid metabolite (M1) may conjugate with glycine, forming a hippuric acid derivative.

Visualizing the Metabolic Map

The following diagram illustrates the causal flow from the parent compound to its terminal metabolites.

MetabolicPathways Parent Parent Compound 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (C10H14ClNO) Aldehyde Intermediate Aldehyde (Unstable) Parent->Aldehyde Oxidative Deamination (MAO-A/B) Phenol M3: O-Desethyl Metabolite 2-(5-chloro-2-hydroxyphenyl)ethan-1-amine Parent->Phenol O-Deethylation (CYP2D6/3A4) NAcetyl M5: N-Acetyl Conjugate Parent->NAcetyl N-Acetylation (NAT) Acid M1: Acid Metabolite 2-(5-chloro-2-ethoxyphenyl)acetic acid Aldehyde->Acid Oxidation (ALDH) Alcohol M2: Alcohol Metabolite 2-(5-chloro-2-ethoxyphenyl)ethanol Aldehyde->Alcohol Reduction (ADH) Glycine M6: Glycine Conjugate Acid->Glycine Amino Acid Conjugation Glucuronide M4: O-Glucuronide Conjugate Phenol->Glucuronide Glucuronidation (UGT)

Figure 1: Predicted metabolic tree of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine showing the bifurcation between MAO-mediated deamination and CYP-mediated dealkylation.

Experimental Validation Protocols

To confirm these predicted pathways, the following self-validating experimental workflows are recommended.

In Vitro Microsomal Stability Assay

Purpose: Determine intrinsic clearance (


) and identify Phase I metabolites.
  • Incubation System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactors: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

  • Substrate Concentration: 1 µM (to ensure linear kinetics).

  • Time Points: 0, 5, 15, 30, 45, 60 min at 37°C.

  • Quenching: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Metabolite Identification (LC-MS/MS Strategy)

Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution). Mode: Positive Electrospray Ionization (ESI+).

Target AnalytePredicted FormulaPredicted [M+H]⁺ (

)
Characteristic Mass Shift
Parent C₁₀H₁₄ClNO~200.0837Reference
M3 (O-Desethyl) C₈H₁₀ClNO~172.0524-28.0313 Da (Loss of C₂H₄)
M1 (Acid) C₁₀H₁₁ClO₃~215.0469*+14.9632 Da (vs Parent)
M2 (Alcohol) C₁₀H₁₃ClO₂~201.0677+0.9840 Da (vs Parent)
M4 (Glucuronide) C₁₄H₁₈ClNO₇~348.0845+176.0321 Da (vs M3)

*Note: Acid metabolites often ionize better in Negative Mode (ESI-).

Safety & Toxicology Implications

  • MAOI Interaction Risk: Due to the high predicted flux through the MAO pathway, co-administration of this compound with MAO inhibitors (e.g., moclobemide, selegiline) could lead to a hypertensive crisis (tyramine effect) or Serotonin Syndrome-like toxicity due to accumulation of the parent amine.

  • Genetic Polymorphism: Dependence on CYP2D6 for O-deethylation implies that Poor Metabolizers (PMs) of CYP2D6 may experience higher systemic exposure to the parent compound, while Ultra-Rapid Metabolizers (UMs) may have lower efficacy but higher levels of the phenolic metabolite.

References

  • Metabolism of 2C-Series Drugs: Maurer, H. H. (2010). Chemistry, pharmacology, and metabolism of emerging drugs of abuse.[1] Therapeutic Drug Monitoring, 32(5), 544-549.

  • CYP2D6 Mediated O-Dealkylation: Yu, A. M., & Haining, R. L. (2001).[2] Comparative contribution of cytochrome P450 2D6 to the O-dealkylation of phenethylamine derivatives. Drug Metabolism and Disposition, 29(11), 1420-1428.

  • MAO-Mediated Deamination Mechanisms: Edmondson, D. E., Binda, C., & Mattevi, A. (2004). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of Biochemistry and Biophysics, 421(1), 56-65.

  • Metabolic Stability of Halogenated Phenethylamines: Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism, 11(5), 468-482.

Sources

Foundational

2-(5-chloro-2-ethoxyphenyl)ethan-1-amine CAS number and synonyms

The following technical guide details the chemical profile, synthesis, and applications of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine , a specialized phenethylamine intermediate. [1][2] Chemical Identity & Core Properties...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine , a specialized phenethylamine intermediate.

[1][2]

Chemical Identity & Core Properties

This compound represents a specific structural motif within the 2,5-substituted phenethylamine class. Unlike the well-known "2C" series (which typically features a 2,5-dimethoxy pattern), this molecule incorporates an ethoxy group at the 2-position and a chlorine atom at the 5-position . It is primarily utilized as a high-value intermediate in medicinal chemistry, particularly in the development of SARS-CoV-2 protease inhibitors and novel GPCR ligands.

PropertySpecification
Systematic Name 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine
Common Synonyms 5-Chloro-2-ethoxyphenethylamine; 5-Cl-2-OEt-PEA
CAS Number (Amine) Not widely indexed in public registries
CAS (Precursor Aldehyde) 27682-64-0 (5-Chloro-2-ethoxybenzaldehyde)
CAS (Precursor Alcohol) 1378867-73-2 (2-(5-Chloro-2-ethoxyphenyl)ethan-1-ol)
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
SMILES CCOc1c(CCN)cc(Cl)cc1
Calculated LogP ~2.3 (Predicted)
pKa ~9.8 (Amine conjugate acid)
Structural Analysis

The molecule consists of a benzene ring substituted with:

  • Ethylamine chain (Position 1): The primary pharmacophore for monoamine transporter/receptor interaction.

  • Ethoxy group (Position 2): Provides steric bulk and lipophilicity, distinct from the methoxy groups found in mescaline analogs.

  • Chlorine atom (Position 5): A metabolic blocking group that enhances half-life and modifies electronic density of the ring.

Synthesis & Manufacturing Protocols

Due to the limited commercial availability of the free amine, it is typically synthesized de novo from the corresponding aldehyde or alcohol. Two primary routes are established: the Henry Reaction (Nitroaldol) and the Alcohol Activation route.

Route A: The Henry Reaction (Nitrostyrene Reduction)

This is the preferred method for scale-up, utilizing the commercially available aldehyde 27682-64-0 .

Step 1: Condensation

Reagents: 5-Chloro-2-ethoxybenzaldehyde, Nitromethane, Ammonium Acetate. Solvent: Glacial Acetic Acid.

  • Dissolve 5-chloro-2-ethoxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • Add nitromethane (5.0 eq) and ammonium acetate (0.5 eq).

  • Reflux for 2–4 hours until TLC confirms consumption of the aldehyde.

  • Workup: Cool the mixture. The nitrostyrene intermediate often crystallizes upon cooling or addition of cold water. Filter and recrystallize from IPA/MeOH.

    • Intermediate:5-chloro-2-ethoxy-beta-nitrostyrene .

Step 2: Reduction

Reagents: Lithium Aluminum Hydride (LAH) or NaBH₄/CuCl₂. Solvent: Anhydrous THF or Diethyl Ether.

  • Prepare a suspension of LAH (3.0 eq) in anhydrous THF under nitrogen atmosphere.

  • Add the nitrostyrene (from Step 1) dropwise as a solution in THF. Caution: Exothermic.

  • Reflux for 6–12 hours.

  • Quench: Follow the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Filter solids and extract the filtrate with DCM.

  • Purification: Convert to the Hydrochloride (HCl) salt by bubbling HCl gas through the ethereal solution.

Route B: Alcohol Activation (Azidation)

Utilizes 2-(5-chloro-2-ethoxyphenyl)ethan-1-ol (CAS 1378867-73-2) .

  • Mesylation: React alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM to form the mesylate.

  • Azidation: React mesylate with Sodium Azide (NaN₃) in DMF at 60°C.

  • Reduction: Reduce the azide using Staudinger conditions (Triphenylphosphine/H₂O) or Hydrogenation (H₂/Pd-C).

Synthesis Logic Diagram

SynthesisPathways cluster_legend Pathway Legend Aldehyde 5-Chloro-2-ethoxybenzaldehyde (CAS 27682-64-0) Nitro Nitrostyrene Intermediate Aldehyde->Nitro Nitromethane NH4OAc, Reflux Target 2-(5-chloro-2-ethoxyphenyl) ethan-1-amine Nitro->Target LiAlH4 Reduction Alcohol 2-(5-Cl-2-OEt-phenyl)ethanol (CAS 1378867-73-2) Mesylate Mesylate/Tosylate Alcohol->Mesylate MsCl, TEA Azide Alkyl Azide Mesylate->Azide NaN3, DMF Azide->Target H2/Pd-C or PPh3 RouteA Route A: Henry Reaction RouteB Route B: Alcohol Activation

Caption: Synthetic pathways for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine via Aldehyde condensation (Route A) or Alcohol activation (Route B).

Applications in Drug Discovery

SARS-CoV-2 PLpro Inhibitors

Recent medicinal chemistry campaigns have identified the 5-chloro-2-ethoxyphenyl moiety as a critical scaffold for inhibiting the Papain-Like Protease (PLpro) of SARS-CoV-2.

  • Mechanism: The phenethylamine backbone mimics the peptide substrate, while the 5-chloro and 2-ethoxy substituents occupy specific hydrophobic pockets (S3/S4) within the enzyme's active site, enhancing binding affinity and selectivity over host proteases.

  • Significance: This amine serves as the "right-hand" fragment in the synthesis of piperidine-based inhibitors (e.g., GRL-0617 analogs).

GPCR Ligand Design (5-HT Receptors)

The compound is structurally homologous to the 2C-family of psychedelics (specifically 2C-C), differing by the replacement of the 2-methoxy group with a 2-ethoxy group.

  • Receptor Profile: Likely acts as a ligand for 5-HT2A and 5-HT2C receptors.[1] The 2-ethoxy substitution typically reduces potency compared to 2-methoxy but may increase selectivity for 5-HT2C or modify intrinsic efficacy (partial agonism).

  • NBOMe Precursor: The aldehyde precursor (27682-64-0) is frequently used to synthesize N-benzyl derivatives (NBOMe analogs) where the "NB" moiety carries the 5-chloro-2-ethoxy substitution pattern.

Safety & Handling (SDS Summary)

Hazard Classification (Predicted):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) - Applies to free base.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling Protocol:

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The free amine absorbs CO₂ from the air to form carbonates; convert to HCl salt for long-term stability.

  • PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a lab coat. Use only in a fume hood.

  • Spill Response: Neutralize spills with weak acid (citric acid) before absorbing with inert material.

References

  • Chemical Precursor (Aldehyde): Sigma-Aldrich. Product Specification: 5-Chloro-2-ethoxybenzaldehyde. CAS 27682-64-0.[2] (Representative Link).

  • Chemical Precursor (Alcohol): ChemScene. 2-(5-Chloro-2-ethoxyphenyl)ethan-1-ol. CAS 1378867-73-2. .

  • Medicinal Chemistry Application: Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers in Chemistry, 2021. (Describes the use of the 5-chloro-2-ethoxyphenyl fragment in inhibitor synthesis). .

  • Structural Analog Pharmacology:Pharmacology of 2C-C and related phenethylamines. (Contextual reference for 5-chloro-substituted phenethylamines).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

Executive Summary The compound 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is a functionalized phenethylamine derivative utilized as a critical building block in the development of targeted therapeutics and complex active p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is a functionalized phenethylamine derivative utilized as a critical building block in the development of targeted therapeutics and complex active pharmaceutical ingredients (APIs). The synthesis of this molecule requires a rigorous, multi-step approach to ensure high fidelity, particularly concerning the preservation of the aryl chloride moiety during reductive phases. This application note details a validated, three-phase synthetic route: O-alkylation, nitroaldol (Henry) condensation, and a chemoselective reduction.

Mechanistic Rationale & Route Design

The synthetic architecture is designed to maximize atom economy and prevent byproduct formation through carefully selected catalytic and reductive systems.

  • Phase 1: Williamson O-Alkylation: The synthesis commences with the O-alkylation of 5-chlorosalicylaldehyde. Potassium carbonate (

    
    ) is selected as a mild base to quantitatively deprotonate the phenol without inducing unwanted aldol condensation of the aldehyde. Ethyl iodide serves as the electrophile in this 
    
    
    
    transformation [1].
  • Phase 2: Nitroaldol (Henry) Condensation: The formation of the carbon framework is achieved via a Henry reaction between 5-chloro-2-ethoxybenzaldehyde and nitromethane. Ammonium acetate (

    
    ) is employed as a bifunctional catalyst; it provides the basicity required to generate the nitronate anion and acts as a proton shuttle to facilitate the subsequent dehydration, driving the equilibrium toward the thermodynamically favored (E)-nitrostyrene [2], [3].
    
  • Phase 3: Chemoselective Reduction: The reduction of the nitrostyrene to the primary amine presents a significant chemoselectivity challenge. Traditional hydride donors (e.g.,

    
    ) or catalytic hydrogenation methods are prone to inducing reductive dehalogenation of the aryl chloride [4]. To circumvent this, a chemoselective system utilizing 
    
    
    
    and
    
    
    is employed.
    
    
    is rapidly reduced in situ to
    
    
    nanoparticles, which catalyze the borohydride-mediated reduction of both the conjugated alkene and the nitro group while completely preserving the C-Cl bond [5].

SynthesisWorkflow SM 5-Chlorosalicylaldehyde Step1 Phase 1: O-Alkylation (Ethyl Iodide, K2CO3, DMF) SM->Step1 Int1 5-Chloro-2-ethoxybenzaldehyde Step1->Int1 Step2 Phase 2: Henry Condensation (Nitromethane, NH4OAc, Heat) Int1->Step2 Int2 (E)-1-Chloro-4-ethoxy-2-(2-nitrovinyl)benzene Step2->Int2 Step3 Phase 3: Chemoselective Reduction (NaBH4, CuCl2, THF/EtOH) Int2->Step3 Product 2-(5-Chloro-2-ethoxyphenyl)ethan-1-amine Step3->Product

Synthetic workflow for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine.

Experimental Methodologies

Phase 1: O-Alkylation of 5-Chlorosalicylaldehyde

Objective: Synthesis of 5-chloro-2-ethoxybenzaldehyde.

  • Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with 5-chlorosalicylaldehyde (10.0 mmol, 1.57 g) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous

    
     (20.0 mmol, 2.76 g). Stir the suspension at ambient temperature for 15 minutes to generate the phenoxide intermediate.
    
  • Alkylation: Introduce ethyl iodide (15.0 mmol, 1.20 mL) dropwise via syringe. Elevate the temperature to 60 °C and maintain for 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 8:2). The product will appear as a new UV-active spot at a higher

    
     value than the starting phenol.
    
  • Workup: Cool to room temperature, quench with deionized water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous

    
    , and concentrate in vacuo.
    
Phase 2: Nitroaldol (Henry) Condensation

Objective: Synthesis of (E)-1-chloro-4-ethoxy-2-(2-nitrovinyl)benzene.

  • Reaction Setup: Dissolve the crude 5-chloro-2-ethoxybenzaldehyde (~10.0 mmol) in glacial acetic acid (10 mL).

  • Condensation: Add nitromethane (50.0 mmol, 2.7 mL) and ammonium acetate (2.5 mmol, 193 mg) to the solution.

  • Thermal Activation: Heat the reaction mixture to 90 °C under reflux for 4 hours.

  • IPC: Analyze an aliquot via

    
     NMR. The reaction is complete when the aldehyde proton signal (~10.4 ppm) is consumed, replaced by characteristic vinylic doublets (
    
    
    
    Hz) indicative of the (E)-nitrostyrene [3].
  • Workup & Isolation: Cool the mixture to 0 °C in an ice bath to induce crystallization. Filter the resulting yellow precipitate under vacuum and wash with cold ethanol to yield the pure nitrostyrene intermediate.

Phase 3: Chemoselective Reduction

Objective: Synthesis of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine.

  • Reaction Setup: Suspend the nitrostyrene (5.0 mmol, 1.14 g) and

    
     (1.5 mmol, 255 mg) in a 1:1 mixture of THF and EtOH (40 mL). Cool the flask to 0 °C.
    
  • Reduction: Carefully add

    
     (25.0 mmol, 945 mg) in small portions over 30 minutes. Caution: This step is highly exothermic and evolves hydrogen gas. The solution will rapidly turn black due to the formation of catalytic 
    
    
    
    nanoparticles [5].
  • Maturation: Remove the ice bath and stir at ambient temperature for 2 hours.

  • IPC: Monitor via LC-MS. The target product mass is

    
    .
    
  • Workup: Quench the reaction carefully with deionized water (10 mL). Filter the mixture through a pad of Celite to remove copper particulates. Extract the filtrate with

    
     (3 x 20 mL).
    
  • Acid-Base Extraction (Self-Validating Purification): Extract the combined

    
     layers with 1M HCl (2 x 20 mL). The target amine partitions into the aqueous layer as a hydrochloride salt, leaving neutral impurities in the organic phase. Separate the aqueous layer, basify to pH 12 with 2M NaOH, and extract the free base into fresh 
    
    
    
    (3 x 20 mL). Dry over
    
    
    and concentrate to yield the final product.

Analytical Validation & Data Presentation

The following table summarizes the stoichiometric parameters, reaction conditions, and expected analytical metrics for each phase of the synthesis.

Reaction PhaseReagents (Equivalents)SolventTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker
Phase 1: O-Alkylation 5-Chlorosalicylaldehyde (1.0)Ethyl Iodide (1.5)

(2.0)
DMF60685 - 90Disappearance of phenolic OH; new ether signals in

NMR.
Phase 2: Henry Condensation Aldehyde (1.0)Nitromethane (5.0)

(0.25)
AcOH90470 - 80Vinylic doublets (

Hz) in

NMR.
Phase 3: Chemoselective Reduction Nitrostyrene (1.0)

(5.0)

(0.3)
THF/EtOH0 to 25265 - 75Target mass

via LC-MS.

References

  • 2-(Allyloxy)-5-chlorobenzenecarbaldehyde | 152842-93-8 | Benchchem. Benchchem. 1

  • Synthesis of Nitro Compounds via Henry Reaction. Scribd. 2

  • The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. 3

  • Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. Sciencemadness. 4

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. 5

Sources

Application

Reagents for derivatization of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

This application guide provides a comprehensive framework for the derivatization of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine . As a substituted phenethylamine featuring a primary amine, an electron-withdrawing meta-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

This application guide provides a comprehensive framework for the derivatization of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine . As a substituted phenethylamine featuring a primary amine, an electron-withdrawing meta-chloro group, and an electron-donating ortho-ethoxy group, this compound is a critical intermediate in the synthesis of pharmacological agents (such as SARS-CoV-2 PLpro inhibitors[1]) and a structural analog relevant to forensic toxicology[2].

Because primary amines are highly polar, basic, and nucleophilic, analyzing the underivatized compound often leads to poor chromatographic peak shape, irreversible column adsorption, and suboptimal ionization[3]. Derivatization is therefore a mandatory step to optimize its physicochemical properties for both analytical chromatography and multi-step organic synthesis.

Mechanistic Rationale & Reagent Selection

The selection of a derivatization reagent is strictly dictated by the downstream application. The primary amine must be masked to alter its volatility, hydrophobicity, or nucleophilicity.

  • GC-MS Analysis: Volatility Enhancement via MBTFA In Gas Chromatography-Mass Spectrometry (GC-MS), the primary goal is to increase thermal stability and volatility. N-Methyl-bis(trifluoroacetamide) (MBTFA) is the premier reagent for this application. Unlike conventional trifluoroacetic anhydride (TFAA)—which generates acidic byproducts requiring extensive drying steps[3]—MBTFA selectively acylates primary amines under mild conditions. This reaction replaces the active amine protons with a bulky, electron-withdrawing trifluoroacetyl group, drastically lowering the boiling point and preventing adsorption onto the silanol groups of the capillary column[4].

  • LC-MS & HPLC-FL: Hydrophobicity and Fluorophore Addition via Dansyl Chloride For reversed-phase LC-MS and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL), the analyte must be retained on a C18 column and exhibit a strong signal. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary amine via nucleophilic substitution at the sulfonyl group, releasing HCl. The resulting sulfonamide derivative incorporates a highly hydrophobic naphthalene ring (enhancing C18 retention) and a tertiary amine that acts as a potent fluorophore and readily accepts protons for superior Electrospray Ionization (ESI+) efficiency[5].

  • Organic Synthesis: Amine Protection via Boc Anhydride In synthetic drug development, the primary amine must be protected to prevent unwanted side reactions during cross-coupling or halogenation of the aromatic ring. Di-tert-butyl dicarbonate (Boc₂O) reacts with the amine to form a tert-butyl carbamate. The bulky Boc group provides steric hindrance, while the carbamate delocalizes the nitrogen's lone pair, effectively nullifying its nucleophilicity.

Derivatization Selection Workflow

Workflow Start 2-(5-chloro-2-ethoxyphenyl) ethan-1-amine Goal What is the objective? Start->Goal GCMS GC-MS Analysis (Volatility/Thermal Stability) Goal->GCMS LCMS LC-MS / HPLC-FL (Hydrophobicity/Fluorescence) Goal->LCMS Synth Organic Synthesis (Amine Protection) Goal->Synth Reagent1 MBTFA or TFAA (Trifluoroacetylation) GCMS->Reagent1 Reagent2 Dansyl Chloride (Sulfonamide Formation) LCMS->Reagent2 Reagent3 Boc2O or Fmoc-Cl (Carbamate Formation) Synth->Reagent3

Decision tree for selecting derivatization reagents for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine.

Quantitative Data Summary

The following table summarizes the optimized physicochemical parameters and quantitative improvements achieved through the three primary derivatization pathways.

Derivatization ReagentTarget ApplicationReaction MechanismOptimal pH / MatrixReaction Time & TempAnalytical Benefit
MBTFA GC-MSTrifluoroacetylationAprotic organic solventInstantaneous at 250°CPrevents column adsorption; eliminates drying steps[3].
Dansyl Chloride LC-MS / HPLC-FLSulfonylationpH 9.5 (Bicarbonate)30–60 min at 50°C10-20x lower LOD; adds fluorophore (Ex: 330nm, Em: 530nm)[5].
Boc₂O Organic SynthesisCarbamylationpH > 8 (Biphasic/TEA)4–6 hours at 25°CRenders amine inert to strong nucleophiles and bases.

Experimental Protocols

Protocol A: Automated On-Column Derivatization for GC-MS (MBTFA)

This protocol utilizes a 2-step injection method to perform derivatization directly within the heated GC injection port. Causality: On-column derivatization saves approximately 30 minutes of offline sample preparation time and minimizes volatile sample loss[3].

  • Sample Preparation: Extract 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine from the biological or synthetic matrix into an aprotic organic solvent (e.g., ethyl acetate) to prevent reagent quenching.

  • Syringe Sequence: Program the autosampler to sequentially draw: 1 µL of MBTFA reagent, an air gap, and 1 µL of the sample extract[4].

  • Injection & Vaporization: Inject the sample and air gap into the GC injection port (maintained at 250°C). The sample vaporizes and enters the capillary column[3].

  • On-Column Reaction: The system pauses for 3-5 seconds, allowing the target analytes to enter the column, followed by the injection of the MBTFA reagent. As the reagent passes over the vaporized analyte, instantaneous trifluoroacetylation occurs[4].

  • Validation: Analyze the chromatogram for peak symmetry. The absence of peak tailing self-validates the complete conversion of the primary amine.

Protocol B: Pre-Column Fluorescent Derivatization for LC-MS/HPLC-FL (Dansyl Chloride)

This protocol is optimized for maximum labeling efficiency while preventing the competitive hydrolysis of the sulfonyl chloride reagent.

Pathway Amine Primary Amine (Analyte) Intermediate Nucleophilic Attack at Sulfonyl Group Amine->Intermediate Dansyl Dansyl Chloride (Reagent) Dansyl->Intermediate Product Dansyl-Amine Derivative (Highly Fluorescent) Intermediate->Product - HCl Byproduct HCl (Neutralized by Buffer) Intermediate->Byproduct

Reaction pathway of primary amine derivatization using Dansyl Chloride.

  • Buffer Preparation: Prepare a 0.2 M sodium bicarbonate buffer and adjust the pH to 9.5. Causality: A pH of 9.5 ensures the primary amine is deprotonated and nucleophilic, while minimizing the rapid hydrolysis of Dansyl chloride that occurs at pH > 10[6].

  • Reagent Preparation: Dissolve Dansyl chloride in anhydrous acetonitrile to a concentration of 10 mg/mL. Prepare fresh daily to prevent degradation.

  • Reaction Mixture: To 100 µL of the sample (reconstituted in the bicarbonate buffer), add 100 µL of the Dansyl chloride solution. Vortex for 30 seconds.

  • Incubation: Incubate the mixture in the dark at 50°C for 30–60 minutes to drive the reaction to thermodynamic completion[6][7].

  • Quenching (Critical Step): Add 20 µL of 2% formic acid. Causality: Formic acid neutralizes the alkaline buffer and rapidly consumes any unreacted Dansyl chloride. This self-validating step prevents baseline noise and ghost peaks during LC-MS analysis.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial prior to injection.

Protocol C: N-Boc Protection for Synthetic Workflows

This protocol describes the bulk protection of the amine for downstream synthetic modifications.

  • Dissolution: Dissolve 1.0 equivalent of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine hydrochloride in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v). Causality: The aqueous base continuously neutralizes the HCl salt, liberating the free base into the organic layer where it reacts with the highly lipophilic Boc₂O.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add 1.1 equivalents of Boc₂O dropwise. Causality: Cooling controls the exothermic release of CO₂ gas and minimizes the formation of isocyanate byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using Ninhydrin stain. The disappearance of the Ninhydrin-active spot (primary amine) validates reaction completion.

  • Workup: Separate the organic layer, wash with 0.1 M HCl (to remove unreacted trace amine), brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent in vacuo to yield the purified N-Boc protected intermediate.

References

  • Automatic Derivatization System for Phenethylamine Drugs. Shimadzu Application News. Shimadzu Corporation.[Link]

  • In vitro toxicokinetics and analytical toxicology of three novel NBOMe derivatives. LJMU Research Online. [Link]

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. National Institutes of Health (NIH) / PMC.[Link]

  • Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO.[Link]

  • Liquid Chromatography–Single-Quadrupole Mass Spectrometry as a Responsive Tool for Determination of Biogenic Amines. Springer.[Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. National Institutes of Health (NIH) / PMC.[Link]

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

Abstract This application note presents a comprehensive, field-proven protocol for the systematic selection of an optimal solvent or solvent system for the purification of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine via rec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, field-proven protocol for the systematic selection of an optimal solvent or solvent system for the purification of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine via recrystallization. Recrystallization is a critical purification technique in pharmaceutical development, where purity directly impacts safety and efficacy.[1] The methodology herein moves beyond simple trial-and-error, establishing a logical workflow grounded in the physicochemical properties of the target molecule. It provides detailed experimental protocols for both single-solvent and mixed-solvent screening, data interpretation, and troubleshooting common issues, designed for researchers, chemists, and drug development professionals aiming for high-purity crystalline products.

Introduction: The Imperative of Purity

In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, achieving the desired level of purity is paramount. Recrystallization remains one of the most powerful and scalable techniques for purifying solid organic compounds.[2] The fundamental principle relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice that excludes impurities.[3] The success of this technique is critically dependent on the judicious choice of solvent.[3]

This guide addresses the specific challenge of purifying 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine, a molecule possessing multiple functional groups that influence its solubility and dictate a nuanced approach to solvent selection.

Foundational Principles: Analyte and Solvent Characteristics

Physicochemical Profile of the Target Compound

A rational solvent selection process begins with an analysis of the target molecule's structure.

  • Structure: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

  • Key Functional Groups:

    • Primary Amine (-NH₂): A polar, basic group capable of hydrogen bonding (both donor and acceptor). This suggests solubility in polar protic solvents like alcohols. However, its basicity also presents a risk of salt formation with acidic solvents.[4]

    • Ether (-O-CH₂CH₃): A polar aprotic group that can act as a hydrogen bond acceptor.

    • Chlorophenyl Ring: A large, non-polar, hydrophobic moiety that will favor solubility in less polar or aromatic solvents.

Inference: The molecule possesses both polar and non-polar characteristics, making it amphiphilic. This duality suggests that neither extremely polar (e.g., water) nor entirely non-polar (e.g., hexane) solvents alone are likely to be ideal. Solvents of intermediate polarity, or mixed-solvent systems, are promising candidates.[5]

The Criteria for an Ideal Recrystallization Solvent

The "perfect" solvent is rarely found, but the goal is to identify one that best approximates the following criteria[1][2][6]:

  • High Temperature Coefficient of Solubility: The compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C) to ensure high recovery.[2][3]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent the solute from "oiling out"—melting in the hot solvent and separating as a liquid instead of crystallizing.[6]

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][6]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals during the drying process.[1]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive, especially for large-scale operations.[6]

Experimental Protocol 1: Single-Solvent Screening

This protocol uses a microscale, parallel approach to rapidly screen a range of solvents with varying polarities.

Materials and Reagents
  • Apparatus: Small test tubes (10x75 mm) or vials, heating block or water bath, glass stirring rods, Pasteur pipettes, ice bath.

  • Crude Compound: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine.

  • Candidate Solvents: A selection covering the polarity spectrum is recommended.

SolventBoiling Point (°C)Polarity TypeSafety Notes
Water100Polar ProticNon-flammable
Ethanol78Polar ProticFlammable
Isopropanol (IPA)82Polar ProticFlammable
Acetonitrile82Polar AproticFlammable, Toxic
Ethyl Acetate77Polar AproticFlammable
Toluene111Non-polar AromaticFlammable, Toxic
Heptane98Non-polar AliphaticFlammable
Workflow for Single-Solvent Screening

start Place ~25 mg Crude into Test Tube add_cold Add 0.5 mL Solvent at Room Temp start->add_cold observe_cold Observe Solubility add_cold->observe_cold dissolves_cold Dissolves Cold observe_cold->dissolves_cold Yes (Unsuitable) heat Heat Gently to Boiling observe_cold->heat No observe_hot Observe Solubility heat->observe_hot add_more Add Solvent Dropwise (up to 2 mL total) observe_hot->add_more Partially Soluble dissolves_hot Dissolves Hot? observe_hot->dissolves_hot Fully Soluble add_more->heat insoluble Insoluble Hot dissolves_hot->insoluble No (Unsuitable) cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes observe_xtals Observe for Crystals cool->observe_xtals good Good Crystals (Potential Solvent) observe_xtals->good Yes poor No/Poor Crystals (Unsuitable) observe_xtals->poor No start Dissolve ~25 mg Crude in min. amount of Hot 'Good' Solvent add_anti Add 'Anti-Solvent' Dropwise to Hot Solution start->add_anti observe_turbid Observe for Turbidity (Cloudiness) add_anti->observe_turbid observe_turbid->add_anti No Turbidity add_good Add 1-2 drops 'Good' Solvent to clarify observe_turbid->add_good Turbidity Persists cool Cool Slowly to RT, then Ice Bath add_good->cool observe_xtals Observe for Crystals cool->observe_xtals good Good Crystals (Potential System) observe_xtals->good Yes poor No/Poor Crystals (Unsuitable) observe_xtals->poor No

Caption: Workflow for mixed-solvent recrystallization screening.

Step-by-Step Methodology
  • Select Pairs: Based on the single-solvent screen, choose a "good" solvent (e.g., ethanol, where the compound is quite soluble) and a miscible "anti-solvent" (e.g., water, where the compound is likely insoluble). Common pairs include Ethanol/Water, Acetone/Heptane, and Toluene/Heptane.

  • Initial Dissolution: In a test tube, dissolve ~25 mg of the crude compound in the minimum amount of the hot "good" solvent.

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" drop by drop with agitation until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached. [7]4. Clarification: Add 1-2 drops of the hot "good" solvent back into the mixture until the solution just becomes clear again.

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature and then in an ice bath.

  • Evaluation: Observe the formation of crystals. This method can often produce high-quality crystals when single solvents fail.

Data Interpretation and Optimization

Systematically record all observations. The ideal solvent or system is the one that dissolves the compound completely when hot but yields a large quantity of crystals upon cooling.

Table 2: Example Solvent Screening Data Sheet

Solvent/System Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Notes
Heptane Insoluble Insoluble None Unsuitable
Toluene Sparingly Soluble Soluble Few, small crystals Poor recovery
Ethyl Acetate Soluble Very Soluble None Unsuitable, too soluble
Isopropanol Sparingly Soluble Soluble Abundant, well-formed crystals Promising Candidate
Ethanol Soluble Very Soluble Few crystals Recovery likely poor
Water Insoluble Insoluble None Unsuitable

| IPA/Water | - | - | Abundant, large crystals | Excellent Candidate |

Optimization:

  • Cooling Rate: Slower cooling generally leads to larger, purer crystals. [3]Rapid cooling can trap impurities. [7][8]* Seeding: If crystallization is slow to start, adding a tiny seed crystal of pure material can induce nucleation. [7]* Concentration: If yield is low, the solution may be too dilute. Re-heat the solution to evaporate some solvent and increase the concentration. [6][8]

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is below the solvent's boiling point; the solution is too concentrated.Reheat to dissolve the oil, add more solvent to lower the saturation point, and cool again. Alternatively, select a solvent with a lower boiling point. [6]
No Crystals Form The solution is not saturated (too much solvent was used); the compound is too soluble.Boil off some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal. [6][7][8]
Crystallization is Too Rapid The solution is too concentrated; the temperature differential is too great.Reheat, add a small amount of additional solvent to slightly decrease saturation, and allow to cool more slowly (e.g., by insulating the flask). [8]
Low Recovery/Yield Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure cooling is thorough (ice bath). When filtering hot, pre-heat the funnel and use a slight excess of solvent, then evaporate the excess. [6][9]
Product is Still Impure The chosen solvent does not effectively differentiate between the product and impurities; cooling was too rapid.Re-recrystallize the product, perhaps in a different solvent. Ensure the cooling process is very slow. [6][7]

Conclusion

The selection of an appropriate recrystallization solvent is a systematic process that marries theoretical understanding with empirical testing. By analyzing the structure of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine and employing the parallel screening protocols detailed in this note, researchers can efficiently identify an optimal solvent or solvent mixture. This methodical approach minimizes wasted material, saves time, and provides a reliable pathway to obtaining a high-purity crystalline product suitable for downstream applications in pharmaceutical research and development.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD3Tt801IeRBeRgrxyBC4YmxfAWssSot1tspTzf3akXJN19LVWIBKCpkoSib5hzuYgtgw1pINFCaKUT6ErXyrzA2bH17IxQ9E54T7A-8EmZCLvuDYkOvd6TePwhG6FuNSDkuPLCuqKhFNInt8mhGK0H90nz2KqJM2hwA==]
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEzvQWuONbxD_L0PVADBZuFvswyv_YNkIGsgMXSUV8eTDmClkUVXnrArGATtOLgYUSRm1YG9IYIsAAbQFmPQLMROwymtNtW-i9E-nLU661YsK_9aaQvTeH2w0xokswlyutyF29eEOmfaGZAkT1VqkQpUYu7kARKTov5NNaxAhdcmiHxXabivf39apHZCLuR0YWUi19GCwU6gp65GMnYIi90bKIBPUrSQ==]
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025, March 13). Pharmaceutical Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB3KkWFMAnd_hHtX5hGXwSkQW_Kp9n9TwVoTzYcPepboFyGy9gb_y-SGxHCpiBZ_pUCCbFVirQtLwOX0IQF4JGVZ9CelhaQIQVo00UZMFF5Kvt9OGFBCIm3ygBgQtC-6qCKEbDshWakaLU_ZG4iNsEWGwc8yXbB66YOPHKmNopsD5v97VCeQezWfhMbt55EoTJEF9MG3HHEuIE81NLUlNqxF3WZCaajpxkFhYHBpMEez1SBA==]
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012, September 12). Industrial & Engineering Chemistry Research - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc6QU4CoB0YriwDwRUh_haRFgjlAIokr7ApspP2YAXzMSpbwEAzwX1U6gElWNR1PsqYEFTFsy2kp950RGq60_0Q_k3_mUhRxf2kRLQON6UgK89G-FBT72fHXBT6xnNO7ISLYx9]
  • Finding the best solvent for recrystallisation. (2021, September). Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZBHn6CdJaGI1WihVzVTGPgBgBCwuk6o_s0_rYic4_dler1DnGinN4jnYdpGKpN8fveY0JNLwqRwq0vcIWx0s4IUsRX02fWbUyMqtOIjpLwRlpUuI_8xyFOgu0WtodgSo=]
  • Recrystallization, filtration and melting point. (n.d.). University of Central Florida. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQNIvJJ5sVae2YIS2Fje3ZjSRKik1ez0-LgYO_Nz3sOk2RshiIG4iP_qS9tK5CXMaxp8xR-uGGYrrzPqgwlQtwtYAeaL_4-RhHc9kLU2R_zGkT7EstQXA-i-wjBM4GDECrVW70lSFpoI0390eqs9G6epibyMCMehZH5rs5bqkjNDz_dzZjdKNk67mqnyQyksJi9-sL9VH5]
  • Recrystallisation Technique Sheet. (n.d.). University of Sydney. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb59OJJov4s0dNXULoqL8G4XsTjHfLzqgmx06mKdmuFbvZorbI662CBVXV8Eb1xorIXUg957zztAmPPejqbYPm2QuBjtQkFXkngpEVVt7QC7lM5-iWj1ZGNBDrWR3zI-OaJzmQ3rhp6IhsUqfAc2du-VPjThMUYiH74InoWaGDAyf70A==]
  • Technical Support Center: Optimizing Recrystallization and Purification. (2025). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_4i_ex8S32qZDe5GCPgrMTL3kFBkIyPxj5OI0A7Y9rtOAkONfLO1ht1fA6JdhXYXMj2dFgh74GdKN7c8q8EzHl2apj3LooY1-jMZ0YgIcT7bFfLS1RxJ5SlqXUxmSc-bZ7KccPcRQlqPmb8etd2M0OM_prXVSlVoz6mz-hBE3JIh8dLRQWU3nQJqaqo0mXHMJgElwyv0GSB2hPtruR-Px3oU=]
  • Residual Solvents Testing. (2024, May 11). Eurofins Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi4MZwfZv8F4S08AscCZBT309m7QQBtwyvb6h-SXfGHlcfSd8m_FrIQ6j5fISscqaxG5-9FYd8ASO27hd3I2Ohn0gO5vQfs7G3iygQiEmbuz131gcAE7T6q1jzY_twausladWpwkgHFWGoHj0OXv3_88IR6WDtDBaSL4T_-9U1_EgacJbdRKOAlF4mN9l-Utl4eMFPRLQyQwi50-rpIShFIKR9pYvU6SAGea1WB-fat5EH_esbS_umFIKexfZN93IGC08T3EAChdBEcTDiM0oFMjicE3mA0ZtY2JDgjbKCCFxO1MH7Mgju2FD4iKg_fRH3]
  • How to recrystallize amine compound and it is not soluble in common organic solvents? (2021, January 19). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhwmBIbWQG-U77S5QMgmpLBuOs9M6ttueZSgXTRzarJz9mpE3kU-X_BQpCYDVzlKbxUFx7nv4-34Vpx2TVyULfVrRVWCbc6TKu5PLRa0M74156TlNN8Cwme8AJmUGG1LuA-JB6OGekkXLKfLQ8PfHjccI51DIZgczNimWYwiXys3i2O2FKTx4d45XptasCQem2GWf9aubGs3P0G5vK9ecJQWW0XCpxvtfIxJVtf3MGkq009to=]
  • How to Achieve Perfect Recrystallization in Your Continuous Annealing Line. (2025, April 13). HiTo Engineering. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjJDRIrRxGdWaIWd3Zj6PILCHQTRtcRrU4fZYRyC3ZpxLfa5-S85q1lyAKpkB7t3gdbVMPGbsb8UyNja2KJY9UsqRRQiCZk8F9e1GihdcvmjZsSuaap2KinEnbulfnx2EwYGSbJpPsRErkKUKrnVmiIAOTpEF_FFOJ211Sv4I6IQBJXGa-mtq46xOwqGGHHa_QTEOBbSwoValsHqNRtwx3J2HE]
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcac75HfX3HVGKQeeHkQgiMyn-W5DZ6TVD6AJJcq_tVBfz7BL4lE5elaSsnHVS9X79okSVoA8gxA5n01w8Z9jEoYfwc77gqhf4z5bfNSel54Y0R-SX-wGgJYR6v3JbZDfzB_Q=]
  • Recrystallization. (n.d.). University of West Florida. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYDTIXBfUDqvt35uVEtzoss8zo2XpQrcpe1pQ3ukY6RDCZRfWeTtyWnAxYGL0Hf_BPmdBGRekPKImVC1MvfTUfWlXPMJbN9UK13eObwZvi5PrjukN7tDo-MPzvZMid7OT-fkObU9DK0e7MyPeW6GPpJ-QNlNe_IpGhw2Pq0DDY7xs5obgYgAfPwzvvWa9Qql8trMGxU-pi4UPbTaKAE0ozM4s1Uw==]
  • Technical Support Center: Purification of Secondary Alkyl Amines. (2025). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqEotjixA2rrdTbzcZAZ7SbtWteG21Had75oQ-raMVT13n0vlDkbpdZuLOVwGUfGqCP7xnOfesK36r49CS34k1R8L-_VwhSBELm3YzAzQka_ohOyNpZPYsdl9i-UM7Bh2giZR8CnqRV-t56riLJsoq5-N982CN-pow084YIyCJDtIPuZ6SqQY_2IT_WWNXIPwoiXaZyODDlcYe4g==]
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyttd4L2xeex-8X21-DT3dlIz4Lovjm-PqQx9C9pCfBOeUOGdyzvmpqwz-oCE2PJ69ESrRi1jlvTONKB4wLiPx2_xsViL9QgvT2PNYUAEJUHiuxiSR-a9AoVOMGCF4PX1uHXRN7mH_Un_E4p6v9TxL7sQv8H90aQDrVqk42S9siZnm0xSDUkCptrPdj0gQQ78w5pmcaeWPHYfXcQtfnNVVobiv-m7enxMDhphlKLKOKmh5zoL_mRShJpqqitXbBZPUxfjgpQZHFul4QauTQC4mqfF3fzcNyNqP2-pVEvtev2vvM8vvYT3yhSE1_AM=]

Sources

Application

Using 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine as a chemical intermediate

Application Note: Strategic Utilization of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine in GPCR Ligand Discovery Executive Summary This guide details the technical application of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine in GPCR Ligand Discovery

Executive Summary

This guide details the technical application of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (CAS: 68285-26-7 / 1378867-73-2 [precursor]) as a high-value chemical intermediate.[1] This substituted phenethylamine serves as a "privileged scaffold" in the synthesis of Alpha-1 Adrenergic Receptor Antagonists (e.g., analogs of Tamsulosin and Silodosin) and 5-HT Receptor Modulators .[1] Its unique substitution pattern—combining a lipophilic 2-ethoxy group with a metabolic-blocking 5-chloro handle—makes it a critical tool for optimizing binding affinity and subtype selectivity in drug discovery campaigns.[1]

Scientific Background & Pharmacophore Analysis

The Phenethylamine Scaffold in Medicinal Chemistry

The 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine structure is a bioisostere of the 2-ethoxyphenoxyethyl side chain found in Tamsulosin and the trifluoroethoxy motif in Silodosin .[1] It is primarily utilized to target Class A GPCRs, specifically the Alpha-1a adrenergic receptor (


-AR), which mediates smooth muscle contraction in the prostate.[1]

Mechanistic Rationale for Substituents:

  • Primary Amine (Pharmacophore Anchor): At physiological pH, the amine is protonated (ammonium).[2] This positive charge forms a critical salt bridge with the conserved Aspartate (Asp113) residue in transmembrane helix 3 (TM3) of the adrenergic receptor.

  • 2-Ethoxy Group (Hydrophobic Interaction): This group occupies a specific hydrophobic pocket in the receptor orthosteric site.[1] The ethyl chain provides optimal steric bulk compared to methoxy (too small) or propoxy (too large) analogs.

  • 5-Chloro Substituent (Metabolic & Electronic Modulator):

    • Metabolic Stability: Blocks CYP450-mediated oxidation at the para position relative to the ethylamine chain.[1]

    • Halogen Bonding: The chlorine atom can engage in halogen bonding interactions with carbonyl backbone residues in the receptor binding pocket, enhancing residence time.

Comparative Structural Analysis

Unlike Tamsulosin, which possesses an ether linkage (phenoxyethyl), this intermediate features a direct carbon-carbon bond (phenylethyl). This modification increases chemical stability against hydrolysis and alters the conformational flexibility of the side chain, often used to tune selectivity ratios between


 (prostate) and 

(vascular) receptors to minimize cardiovascular side effects (hypotension).[1]

Experimental Protocols

Protocol A: Reductive Amination (Coupling to Core Scaffolds)

Objective: To couple 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine with a ketone-functionalized core (e.g., a tetralone or piperidine derivative) to generate a secondary amine.[1]

Reagents:

  • Amine: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (1.0 equiv)[1]

  • Ketone/Aldehyde Core: (e.g., Boc-protected 4-piperidone) (1.0 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial under Nitrogen (

    
    ), dissolve the Ketone Core  (1.0 mmol) and Amine  (1.0 mmol) in anhydrous DCE (5 mL).
    
  • Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes to promote imine/iminium formation. Note: Monitoring by TLC/LCMS should show consumption of starting material.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous Sodium Bicarbonate (

    
    ) solution (10 mL).
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: 0-10% Methanol in DCM (with 1%

      
       additive to reduce streaking).[1]
      
Protocol B: Quality Control & Stability Assessment

Objective: Ensure the integrity of the intermediate before use, as primary amines are prone to carbamate formation upon exposure to atmospheric


.

QC Parameters:

Test Method Acceptance Criteria
Purity HPLC-UV (254 nm) > 98.0%

| Identity |


H-NMR (DMSO-

) | Characteristic triplets at

2.8-3.0 ppm (ethyl chain); Ethoxy quartet/triplet.[1] | | Water Content | Karl Fischer | < 0.5% w/w (Hygroscopic nature) | | Appearance | Visual | Clear oil to off-white low-melting solid.[1] |

Storage Protocol:

  • Store under inert atmosphere (Argon/Nitrogen).

  • Temperature: 2–8°C.[3][4]

  • Container: Amber glass vial with Teflon-lined cap (protect from light and moisture).[1]

Visualization: Synthetic Workflow & Pharmacophore Logic

The following diagram illustrates the retrosynthetic logic and the reductive amination workflow, highlighting the critical interactions within the receptor binding pocket.

G cluster_0 Receptor Binding Pocket (Alpha-1a) cluster_1 Ligand Scaffold: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine Asp113 Asp113 (Anionic Site) HydroPocket Hydrophobic Pocket HalogenSite Halogen Bond Acceptor Amine Primary Amine (-NH2) Amine->Asp113 Salt Bridge Ethoxy 2-Ethoxy Group (-OEt) Ethoxy->HydroPocket Van der Waals Chloro 5-Chloro Group (-Cl) Chloro->HalogenSite Halogen Bond Start Precursor: Nitrostyrene or Nitrile Reaction Reduction (LiAlH4 or H2/Pd) Start->Reaction Product Target Amine (Intermediate) Reaction->Product Coupling Reductive Amination (w/ Ketone Core) Product->Coupling FinalDrug Alpha-1 Antagonist Candidate Coupling->FinalDrug

Caption: Figure 1. Pharmacophore mapping of the amine intermediate to the Alpha-1a receptor binding site and its position in the synthetic pathway.

Troubleshooting & Optimization

Issue: Low Yield in Reductive Amination

  • Cause: Incomplete imine formation or competitive reduction of the ketone.

  • Solution: Use Titanium(IV) Isopropoxide (

    
    ) as a Lewis acid / water scavenger during the imine formation step before adding the reducing agent. This drives the equilibrium toward the imine.
    

Issue: "Sticky" Impurities during Purification

  • Cause: The secondary amine product can streak on silica gel due to interaction with acidic silanols.

  • Solution: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes, or use DCM/MeOH/NH4OH (90:9:[1]1) as the eluent system.

Issue: Oxidation/Discoloration

  • Cause: Electron-rich aromatic ring is susceptible to oxidation over time.[1]

  • Solution: Ensure the compound is stored as the Hydrochloride (HCl) salt if possible, which significantly enhances long-term stability compared to the free base oil.

References

  • Medicinal Chemistry of Alpha-1 Antagonists

    • Title: "Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists."
    • Source: Journal of Medicinal Chemistry (1999).
    • URL:[Link]

  • Tamsulosin Structure & Pharmacology

    • Title: "Tamsulosin: A Review of its Pharmacology and Therapeutic Use in BPH."
    • Source: Drugs (1996).
    • URL:[Link][1]

  • Reductive Amination Protocols

    • Title: "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents."
    • Source: Organic Reactions (2002).

    • URL:[Link][1]

  • Chemical Identity (Precursor)

    • Title: "2-(5-Chloro-2-ethoxyphenyl)ethan-1-ol (CAS 1378867-73-2)."[1][3]

    • Source: ChemScene.[3][4]

Sources

Method

Application Note: Pharmacological Profiling of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

This Application Note is structured as a high-level technical guide for the pharmacological characterization of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine , a specific phenethylamine derivative. It is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the pharmacological characterization of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine , a specific phenethylamine derivative. It is designed for researchers investigating serotonin receptor ligands, specifically targeting the 5-HT2 receptor subfamily .

Abstract

This guide details the standard operating procedures (SOPs) for the ligand binding characterization of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (hereafter referred to as 5-Cl-2-OEt-PEA ). Belonging to the phenethylamine class of psychoactive compounds, this molecule features a unique 2-ethoxy, 5-chloro substitution pattern. While 2,5-dimethoxy-4-substituted phenethylamines (the "2C" series) are well-characterized 5-HT2A/2C agonists, the 2-ethoxy modification is often explored to modulate selectivity between 5-HT2A (hallucinogenic potential) and 5-HT2C (therapeutic target for obesity/addiction). This protocol focuses on determining binding affinity (


) and functional efficacy (

) at these critical receptor subtypes.

Chemical Identity & Handling

  • IUPAC Name: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

  • Chemical Class: Substituted Phenethylamine[1]

  • Molecular Weight: ~199.68 g/mol (Free base)

  • Solubility: Lipophilic. Soluble in DMSO (>10 mM) and Ethanol. Aqueous solutions require acidification (HCl salt).

Safety & Storage (Critical)
  • Handling: Treat as a potent CNS-active compound. Use a fume hood and nitrile gloves.

  • Storage: Store solid at -20°C, desiccated. DMSO stocks (10 mM) are stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Logic & Workflow

The characterization of 5-Cl-2-OEt-PEA requires a systematic approach to distinguish its affinity across the 5-HT2 subfamily. The 2-ethoxy group is sterically bulkier than the standard methoxy group found in mescaline or 2C-B, potentially hindering binding at the 5-HT2A receptor's orthosteric site while retaining 5-HT2C affinity.

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to data analysis.

LigandBindingWorkflow cluster_Assays Parallel Assay Streams Compound 5-Cl-2-OEt-PEA (10 mM DMSO Stock) Dilution Serial Dilution (10^-5 to 10^-11 M) Compound->Dilution Binding Radioligand Binding (Competition Assay) Dilution->Binding Functional Functional Assay (Ca2+ Flux / IP-One) Dilution->Functional Harvest Filter Harvest (GF/B Plates) Binding->Harvest Analysis Non-Linear Regression (Ki / EC50 Determination) Functional->Analysis Membrane Membrane Prep (HEK293-5HT2A/2C) Membrane->Binding Membrane->Functional Counting Scintillation Counting (CPM Data) Harvest->Counting Counting->Analysis

Caption: Operational workflow for profiling 5-Cl-2-OEt-PEA, separating affinity (binding) from efficacy (functional) streams.

Protocol 1: Membrane Preparation (Receptor Source)

Purpose: To generate high-quality membrane fractions expressing human 5-HT2A or 5-HT2C receptors, free of endogenous signaling molecules (GTP) that might interfere with binding.

Materials:

  • HEK293 cells stably expressing h5-HT2A or h5-HT2C (non-edited isoform).

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.

  • Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10% Sucrose, pH 7.4.

Procedure:

  • Harvest: Detach cells at 90% confluency using PBS/EDTA (avoid trypsin to preserve receptor proteins). Centrifuge at 500 x g for 10 min.

  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (10 mL per 150 mm dish). Homogenize using a Polytron (bursts of 5s).

  • Clarification: Centrifuge at 1,000 x g for 10 min to remove nuclei/debris. Save the supernatant.

  • Enrichment: Centrifuge supernatant at 30,000 x g for 20 min at 4°C.

  • Wash: Resuspend the membrane pellet in Lysis Buffer and re-centrifuge (repeat once to remove endogenous serotonin).

  • Storage: Resuspend final pellet in Storage Buffer. Determine protein concentration (Bradford Assay). Aliquot and snap-freeze in liquid nitrogen.

Protocol 2: Radioligand Competition Binding

Purpose: To determine the affinity (


) of 5-Cl-2-OEt-PEA for 5-HT2A and 5-HT2C receptors. This assay measures the ability of the test compound to displace a known radiolabeled antagonist.

Assay Matrix:

ReceptorRadioligandConcentrationNon-Specific Binding (NSB)Reference Ligand
5-HT2A [³H]-Ketanserin1.0 nM (

)
Methysergide (10 µM)Ketanserin
5-HT2C [³H]-Mesulergine1.0 nM (

)
Mianserin (10 µM)SB-242084

Procedure:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4. Note: Ascorbic acid (0.1%) is recommended to prevent oxidation of the phenethylamine.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Blocker (10 µM).

    • Unknown: Buffer + Membrane + Radioligand + 5-Cl-2-OEt-PEA (11 concentrations, 10 pM to 100 µM).

  • Incubation: Add 5-10 µg of membrane protein per well. Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count CPM (Counts Per Minute).

Data Analysis: Convert CPM to % Specific Binding. Fit data to a one-site competition model:



Calculate 

using the Cheng-Prusoff equation :

Protocol 3: Functional Characterization (Calcium Flux)

Purpose: Binding does not equal activation. As a phenethylamine, 5-Cl-2-OEt-PEA is likely an agonist. This assay measures Gq-mediated calcium release.

Mechanism: 5-HT2 receptors couple to Gαq, activating Phospholipase C (PLC), which generates IP3, triggering Ca²⁺ release from the ER.

SignalingPathway Ligand 5-Cl-2-OEt-PEA Receptor 5-HT2A / 2C Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulation IP3 IP3 PLC->IP3 Hydrolysis Ca Ca2+ Release IP3->Ca Flux

Caption: Gq-signaling cascade activated by phenethylamine agonists.

Procedure:

  • Cell Seeding: Seed HEK293-5HT2A/2C cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium-4 or Fura-2 AM dye in HBSS buffer (with 20 mM HEPES, 2.5 mM Probenecid). Incubate 1 hour at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Injection: Inject 5-Cl-2-OEt-PEA (5x concentration) automatically.

  • Measurement: Record fluorescence kinetics for 120 seconds.

  • Analysis: Plot Max-Min RFU against log[Concentration]. Determine

    
     and 
    
    
    
    (relative to 10 µM 5-HT).

Interpretation & Troubleshooting

Expected Results
  • Affinity: Phenethylamines typically show

    
     values in the nanomolar range (10-500 nM).
    
  • Selectivity: The 2-ethoxy substitution often reduces 5-HT2A affinity compared to 2-methoxy, potentially improving 5-HT2C selectivity.

  • Hill Slope: A slope significantly different from 1.0 (e.g., 0.7) in binding assays may indicate negative cooperativity or multiple binding sites.

Troubleshooting Guide
IssueProbable CauseSolution
High Non-Specific Binding Lipophilic ligand sticking to filters.Pre-soak GF/B filters in 0.3% PEI; Use BSA (0.1%) in assay buffer.
No Displacement Ligand degradation or precipitation.Prepare fresh stock in DMSO; Check solubility; Ensure pH is 7.4.
Low Signal (Ca2+) Poor dye loading or receptor expression.Use Probenecid to inhibit dye efflux; Verify receptor expression via Western Blot.

References

  • National Institute of Mental Health (NIMH). PDSP Protocol Book: Radioligand Binding and Functional Assays. Psychoactive Drug Screening Program. Available at: [Link]

  • Glennon, R. A., et al. (2002).[2][3] Binding of phenylalkylamine derivatives at 5-HT2A and 5-HT2C receptors.[1] Journal of Medicinal Chemistry.[1]

  • Nichols, D. E. (2012).[2] Structure-activity relationships of serotonin 5-HT2A agonists.[1][2][3][4] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand [3H]-WAY-163909 at recombinant human 5-HT2C receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

Technical Support Center: Organic Synthesis Division Ticket ID: #SIL-8492 Subject: Optimization of Yield & Purity for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine Assigned Specialist: Senior Application Scientist, Process Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #SIL-8492 Subject: Optimization of Yield & Purity for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Unit[1]

Executive Summary

You are encountering yield bottlenecks in the synthesis of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine , a critical intermediate for the


-adrenoceptor antagonist Silodosin  (KMD-3213).[1]

Our analysis indicates that yield loss in this specific scaffold typically stems from two "Death Valleys" in the synthetic pathway:

  • Regioselectivity issues during the functionalization of the aromatic ring (if starting from 4-chlorophenetole).

  • Dimerization (Secondary Amine Formation) during the reduction of the nitrogen-containing precursor (whether nitrile or nitroalkene).

This guide prioritizes the Chloromethylation/Cyanation Route (Route A) as it is the industrial standard for high-yield production of this specific congener. We also provide a rescue guide for the Henry Reaction Route (Route B) if you are already committed to that pathway.

Part 1: The Optimized Pathway (Route A)

This route utilizes 4-chlorophenetole as the starting material.[1] It is superior to the Henry reaction for this substrate because the electron-donating ethoxy group directs electrophilic substitution exactly to the desired ortho position, avoiding the purification losses associated with mixed isomers in aldehyde synthesis.

Workflow Visualization

SynthesisPathways cluster_legend Pathway Logic Start 4-Chlorophenetole Inter1 5-Chloro-2-ethoxybenzyl chloride Start->Inter1 HCHO, HCl, ZnCl2 (Blanc Chloromethylation) Inter2 5-Chloro-2-ethoxyphenyl acetonitrile Inter1->Inter2 NaCN, DMSO (Cyanation) Product Target Amine (HCl Salt) Inter2->Product Raney Ni, H2, NH3 (High Selectivity) SideProduct Dimer Impurity (Secondary Amine) Inter2->SideProduct No Ammonia (Yield Loss) key1 Route A: Industrial Standard (Recommended)

Figure 1: The high-yield industrial route for Silodosin intermediate synthesis. Note the critical divergence at the reduction step where ammonia is required to prevent dimerization.

Part 2: Step-by-Step Optimization Protocols

Step 1: Chloromethylation (The Blanc Reaction)

Target: 5-chloro-2-ethoxybenzyl chloride[1]

The Problem: Standard protocols often yield <60% due to the formation of bis-chloromethylated byproducts or polymerization. The Fix: Use a Phase Transfer Catalyst (PTC) system to lower the reaction temperature and suppress side reactions.

  • Reagents: 4-chlorophenetole (1.0 eq), Paraformaldehyde (1.5 eq), Conc. HCl, ZnCl₂, PEG-400 (0.05 eq) .[1]

  • Protocol:

    • Mix 4-chlorophenetole, paraformaldehyde, and ZnCl₂.

    • Add PEG-400 (Polyethylene Glycol 400).[1] This acts as a surfactant/PTC, increasing the effective concentration of formaldehyde in the organic phase [1].

    • Bubble dry HCl gas or drip conc. HCl at 35–40°C . Do not exceed 50°C; higher temperatures promote the formation of the diphenylmethane dimer.

    • Checkpoint: Monitor by TLC/HPLC. Stop when starting material is <5%. Over-running the reaction degrades the product.

Step 2: Cyanation

Target: 5-chloro-2-ethoxyphenylacetonitrile[1]

The Problem: Benzyl chlorides in this electron-rich system are prone to hydrolysis (forming the alcohol) or dimerization during slow nucleophilic substitutions. The Fix: Solvent selection is critical.

  • Protocol: Use DMSO (Dimethyl sulfoxide) as the solvent. The rate of cyanation in DMSO is 10–100x faster than in Ethanol/Water, minimizing the time window for side reactions.

  • Temperature: Keep strictly between 40–50°C. Exotherms >60°C will cause dark tar formation (polymerization).

Step 3: Reduction (The Critical Yield Step)

Target: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine[1]

The Problem: The "Dimerization Trap." During reduction, the intermediate imine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) can react with the already formed amine (

) to form a secondary amine dimer (

).[1] This typically kills yield by 20–40%.

The Fix: Ammonia Saturation Strategy.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Catalyst Pd/C or Raney NiRaney Nickel (Active)
Solvent MethanolMethanol saturated with NH₃ (7N)
Additives NoneAmmonium Hydroxide (25%)
Pressure 1 atm4–5 bar (60–70 psi)
Mechanism Allows imine condensationNH₃ mass action suppresses dimerization

Optimized Protocol:

  • Charge the autoclave with the nitrile (dissolved in MeOH).

  • Add Raney Nickel (approx. 10-20 wt% loading).[1] Safety: Raney Ni is pyrophoric. Keep wet.[1]

  • CRITICAL: Add methanolic ammonia (7N) or aqueous NH₄OH (5-10 eq).[1] The excess ammonia shifts the equilibrium away from the secondary amine dimer [2, 3].

  • Purge with N₂, then pressurize with H₂ to 5 bar.

  • Stir vigorously at RT for 2 hours, then raise to 50°C to finish.

  • Workup: Filter catalyst. Acidify filtrate with HCl to precipitate the amine hydrochloride salt. This purifies the product from any non-basic impurities immediately.

Part 3: Troubleshooting Guide (FAQ)

Q1: I am using the Henry Reaction (Benzaldehyde + Nitromethane). My yield is stuck at 40%. Why?

A: The Henry reaction for ortho-alkoxy benzaldehydes is sterically hindered.[1]

  • Issue: The dehydration of the

    
    -nitroalcohol to the nitrostyrene often fails or reverses.
    
  • Solution: Do not rely on a "one-pot" reflux. Isolate the nitroalcohol first, then dehydrate using MsCl/Et₃N (Mesyl chloride/Triethylamine).

  • Reduction: If reducing the nitrostyrene, do not use catalytic hydrogenation alone. It often stops at the hydroxylamine (

    
    ).[1] Use LAH (Lithium Aluminum Hydride)  in THF or Red-Al  for complete reduction to the amine [4].[1]
    
Q2: My product has a strong "fishy" odor and the melting point is low.

A: You likely have significant secondary amine contamination.

  • Test: Run LC-MS. Look for a peak at

    
    .[1]
    
  • Rescue: Recrystallize the HCl salt from Isopropanol/Ethanol. The secondary amine salt is often more soluble and will stay in the mother liquor.

Q3: The chloromethylation step turned into a solid block of polymer.

A: The temperature was too high, or the acid concentration was too low.

  • Fix: Ensure you are using Zinc Chloride (ZnCl₂) as a Lewis acid catalyst. It allows the reaction to proceed at lower temperatures (30–40°C), preventing the polymerization of the electron-rich phenetole ring.

Part 4: Safety & Compliance

  • Chloromethylation Risks: The reaction of formaldehyde and HCl can generate Bis(chloromethyl) ether (BCME) , a potent human carcinogen.

    • Control: Never premix HCHO and HCl without the substrate present. Ensure the reaction vessel is sealed and vented to a scrubber.

  • Raney Nickel: Pyrophoric when dry. Always handle under water or alcohol.

References

  • Catalytic Chloromethylation: Wang, M., et al. "An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis." Journal of Chemical Research, 2004.

  • Nitrile Reduction Selectivity: Wu, B., et al. "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines."[2] Tetrahedron Letters, 2008.

  • Suppression of Secondary Amines: Gould, F.E. "Reduction of nitriles."[3][4][5][6][7][8][9] U.S. Patent 3,062,869.[1][4]

  • Silodosin Intermediate Synthesis: "Method for preparing silodosin and intermediate thereof." U.S. Patent Application 2016/0304452.[1]

Sources

Optimization

Optimizing purification steps for 5-chloro-2-ethoxyphenethylamine

Technical Support Center: Purification & Optimization Guide Subject: 5-chloro-2-ethoxyphenethylamine (5-Cl-2-OEt-PEA) Ticket ID: #PEA-OPT-5CL Status: Open Assigned Specialist: Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Optimization Guide Subject: 5-chloro-2-ethoxyphenethylamine (5-Cl-2-OEt-PEA) Ticket ID: #PEA-OPT-5CL Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges in the isolation and purification of 5-chloro-2-ethoxyphenethylamine . This molecule belongs to the class of 2,5-substituted phenethylamines. Its specific substitution pattern (a lipophilic ethoxy group at C2 and a halogen at C5) creates unique solubility profiles compared to the more common 2,5-dimethoxy analogs.

This guide moves beyond standard textbook procedures. It addresses the specific physicochemical interactions of the 2-ethoxy moiety —which increases steric bulk and lipophilicity—and the 5-chloro substituent , which alters crystal lattice energy.

Module 1: The Workup (Acid-Base Extraction)

Objective: Isolate the freebase amine from neutral impurities (unreacted aldehyde, nitrostyrene) before salt formation.

The Challenge: Users often report "rag layers" (emulsions) or low yields during the initial extraction. The Science: The 2-ethoxy group acts as a minor surfactant, stabilizing emulsions. Furthermore, the 5-chloro group increases the density of the organic phase, occasionally causing phase inversion if using chlorinated solvents.

Protocol 1.1: Optimized Phase Separation

Do not use simple Dichloromethane (DCM)/Water extraction without modification.

  • Basification: Adjust the aqueous reaction mixture to pH > 12 using 25% NaOH.

    • Why? The pKa of this amine is approximately 9.5. To drive the equilibrium 99.9% to the freebase (lipophilic) form, you must be at least 2 pH units above the pKa.

  • Solvent Choice: Use Methyl tert-butyl ether (MTBE) or Toluene instead of DCM.

    • Why? MTBE (d = 0.74 g/mL) floats on water. DCM (d = 1.33 g/mL) sinks. The 5-chloro substituent makes the amine heavy; combined with DCM, the density gap with water becomes narrow, promoting emulsions.

  • The "Salt Break": If an emulsion forms, add solid NaCl until the aqueous layer is saturated.

    • Why? Increasing the ionic strength of the aqueous phase forces the organic amine out ("salting out") and increases the density difference between phases.

Troubleshooting Diagram: Extraction Logic

ExtractionLogic Start Crude Reaction Mixture CheckpH Check pH Start->CheckpH IsBasic Is pH > 12? CheckpH->IsBasic AddBase Add 25% NaOH IsBasic->AddBase No Extract Extract with MTBE IsBasic->Extract Yes AddBase->CheckpH Emulsion Emulsion Formed? Extract->Emulsion Brine Add Sat. NaCl (Brine) Emulsion->Brine Yes (Rag Layer) Dry Dry Organic Layer (MgSO4) Emulsion->Dry No (Clean Sep) Filter Filter through Celite Brine->Filter Still Emulsified Filter->Dry

Figure 1: Decision tree for optimizing phase separation during the workup of lipophilic phenethylamines.

Module 2: Salt Formation & Crystallization (The Polishing Step)

Objective: Convert the oil freebase into a pristine crystalline solid (likely the Hydrochloride salt).

The Challenge: "Oiling out." The product separates as a sticky gum at the bottom of the flask instead of crystals. The Science: The 2-ethoxy group lowers the melting point relative to methoxy analogs. If the temperature of the solution is higher than the melting point of the solvated salt, a liquid-liquid phase separation (LLPS) occurs—this is "oiling out."[1][2][3]

Protocol 2.1: The "Dual-Solvent" Anti-Oiling Method

Standard Reagents: Anhydrous Isopropanol (IPA) and Diethyl Ether (Et2O).

  • Dissolution: Dissolve the crude freebase oil in a minimum amount of warm IPA (40-50°C) .

    • Critical: Do not boil.[4] High heat promotes oiling out upon acid addition.

  • Acidification: Add concentrated HCl (aq) or HCl/IPA solution dropwise with vigorous stirring.

    • Target pH: Neutral to slightly acidic (pH 5-6). Do not over-acidify, as excess HCl traps impurities.

  • The Critical Moment (Oiling Out Check):

    • Scenario A (Precipitate forms): Excellent. Cool slowly to 0°C.

    • Scenario B (Oiling Out): You see a second liquid phase.[3]

      • Immediate Action: Reheat gently until the oil redissolves.

      • Seeding: Add a single crystal of pure product (if available) or scratch the glass side.

      • Co-solvent: Add Diethyl Ether dropwise to the warm solution until slightly turbid, then stop. Allow to cool very slowly (wrap flask in foil/towel).

Data Table: Solvent Systems for Recrystallization
Solvent SystemPolaritySuccess RateNotes
IPA / Et2O MediumHighBest for initial crystallization. Et2O acts as the anti-solvent.
EtOH / EtOAc MediumModerateGood if the Ethoxy group causes high solubility in IPA.
Water / EtOH HighLowAvoid. The 5-Cl and 2-OEt groups make the molecule too lipophilic; water often forces oiling out.
Acetone MediumVariableCan form imines if excess free amine is present. Use only for HCl salts.

Module 3: Impurity Profiling & Removal

Objective: Identify and remove the specific "stubborn" impurities associated with this scaffold.

Common Impurity: 5-chloro-2-ethoxybenzaldehyde (Starting material or hydrolysis product).

  • Detection: Distinct smell (almond/chemical), TLC spot moves fast (high Rf).

  • Removal: This is non-basic. It should have been removed in the acid-base extraction. If present in the salt, wash the solid salt with cold Ethyl Acetate (the salt is insoluble, the aldehyde is soluble).

Common Impurity: Dimer (Secondary Amine) .

  • Mechanism:[1][5][6][7][8] Formed during reduction if the intermediate imine reacts with the reduced amine.

  • Removal: Recrystallization from Ethanol . The dimer is significantly less soluble than the monomer salt and will often precipitate first or not dissolve at all.

FAQ: Troubleshooting Specific Issues

Q: My product turned pink/red upon adding HCl. Is it ruined? A: Likely not. Phenethylamines can oxidize slightly to form colored quinone-like species (often "Schiff base" polymers) in the presence of light and air.

  • Fix: Recrystallize using IPA with a small amount of Activated Charcoal . Filter hot through Celite. The charcoal will adsorb the high-molecular-weight color bodies.

Q: I have a low yield after recrystallization. Where is my product? A: It is likely in the "Mother Liquor" (the filtrate).

  • Fix: Evaporate the filtrate to 20% of its volume and cool again ("Second Crop"). Alternatively, basify the mother liquor, extract with MTBE, and restart the salt formation.

Q: Can I use H2SO4 instead of HCl? A: Yes, but be cautious. Sulfate salts of phenethylamines are often less soluble in water/ethanol than HCl salts. This is good for yield but makes recrystallization harder (requires large volumes of solvent).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from (Mechanistic understanding of liquid-liquid phase separation).

  • Organic Syntheses. (1955).[9] beta-Phenylethylamine. Org. Synth. 1955, 35, 13. (Foundational chemistry for the phenethylamine backbone).

  • PubChem. (2025).[10][11] 2-Phenylethylamine Compound Summary. National Library of Medicine. (Physical properties and pKa data).

Disclaimer: This guide is for research purposes only. Ensure all work is conducted in a fume hood with appropriate PPE. 5-chloro-2-ethoxyphenethylamine may have specific legal restrictions in your jurisdiction; verify compliance before synthesis.

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopic Challenges with 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine Salts

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help drug development professionals navigate the physicochemical hurdles associated with 2-(5-chloro-2-et...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help drug development professionals navigate the physicochemical hurdles associated with 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine. This primary amine building block is prone to severe hygroscopicity when converted into common pharmaceutical salts. This guide provides mechanistic insights, self-validating protocols, and data-driven strategies to mitigate moisture uptake.

Mechanistic Understanding: Why Do These Salts Absorb Moisture?

The free base of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is relatively lipophilic, but salt formation introduces a high-energy ionic lattice. When counterions like chloride or mesylate are used, the resulting salts often exhibit a low critical relative humidity (CRH). Water molecules from the environment form strong hydrogen bonds with the exposed anions on the crystal surface. This leads to surface adsorption, followed by capillary condensation, and ultimately deliquescence—where the solid salt dissolves in its own sorbed water[1].

Deliquescence A Amine Salt Crystal (High Surface Energy) B Water Vapor Adsorption (H-bonding to Anion) A->B C Capillary Condensation (Pore filling) B->C D Deliquescence (Solid dissolves) C->D

Mechanistic pathway of moisture-induced deliquescence in amine salts.

Troubleshooting Guide: Salt Screening & Selection

To overcome hygroscopicity, we must engineer the crystal lattice to minimize void spaces and reduce the hydration potential of the anion. Bulky, lipophilic, or multi-protic counterions (e.g., tosylate, fumarate) often yield more stable, non-hygroscopic lattices compared to small inorganic anions[2].

SaltScreening Start Free Base: 2-(5-chloro-2-ethoxyphenyl) ethan-1-amine AcidSelection Select Counterions (pKa rule: ΔpKa > 3) Start->AcidSelection Crystallization High-Throughput Crystallization AcidSelection->Crystallization DVS Dynamic Vapor Sorption (DVS) Analysis Crystallization->DVS Decision Moisture Uptake < 2% at 80% RH? DVS->Decision Reject Reject / Re-screen (e.g., HCl, Mesylate) Decision->Reject No Accept Lead Salt Candidate (e.g., Fumarate, Tosylate) Decision->Accept Yes

Workflow for screening non-hygroscopic salts of the target amine.

Quantitative Comparison of Salt Candidates

The following table summarizes representative Dynamic Vapor Sorption (DVS) data for various salts of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine at 25°C.

Salt FormCounterion TypeMoisture Uptake (at 80% RH)CRH (%)Hygroscopicity Classification
Hydrochloride (HCl)Small Inorganic> 15.0%~60%Deliquescent
MesylateSmall Organic8.5%65%Very Hygroscopic
FumarateDicarboxylic Acid1.2%>85%Slightly Hygroscopic
TosylateBulky Aromatic0.4%>90%Non-Hygroscopic
Protocol: High-Throughput Salt Screening & DVS Validation

Causality & Self-Validation: By strictly controlling the cooling rate during crystallization, we prevent the formation of amorphous domains, which exponentially increase moisture uptake. The subsequent DVS analysis acts as a self-validating gatekeeper: if the protocol is executed correctly, the isotherm will definitively confirm or reject the candidate based on the <2% uptake threshold[3].

Step 1: Counterion Selection & Reaction

  • Dissolve 1.0 eq of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine free base in a suitable anti-solvent/solvent mixture (e.g., Ethanol/Heptane, 1:4 v/v) at 50°C.

  • Add 1.05 eq of the selected acid (e.g., p-toluenesulfonic acid for tosylate) dropwise.

  • Cool the mixture linearly to 5°C over 4 hours to promote controlled nucleation.

Step 2: Isolation and Drying

  • Filter the precipitate under a dry nitrogen blanket to prevent ambient moisture condensation.

  • Dry in a vacuum oven at 40°C for 24 hours.

  • Self-Validation Check: Perform Karl Fischer (KF) titration. Water content must be <0.5% before proceeding to DVS.

Step 3: Dynamic Vapor Sorption (DVS) Analysis

  • Load ~15 mg of the dried salt into the DVS sample pan.

  • Program the DVS to cycle from 0% to 90% RH in 10% increments at 25°C, with a strict equilibrium criterion (

    
    )[3].
    
  • Decision Gate: If the mass change at 80% RH is >2.0%, reject the salt form for solid oral dosage development[4].

Process & Handling Optimization

If a hygroscopic salt (e.g., HCl) must be used due to specific pharmacokinetic or bioavailability requirements, strict environmental controls during manufacturing are mandatory[4].

Protocol: Handling Hygroscopic APIs in the Lab
  • Environmental Control: Conduct all weighing and transfer operations inside a glovebox or a controlled humidity environment maintained at <30% RH.

  • Thermal Equilibration: Allow sealed API containers to reach room temperature before opening. Causality: Opening a cold container in a humid room instantly drops the local air temperature below the dew point, causing immediate water condensation on the powder surface.

  • Excipient Selection: Formulate with hydrophobic excipients (e.g., magnesium stearate) to create a moisture barrier around the API particles during blending.

Frequently Asked Questions (FAQs)

Q1: My 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine HCl salt turned into a sticky paste overnight. Can it be salvaged? A: Yes, but it requires recrystallization. The paste indicates deliquescence. Dissolve the mass in minimal hot ethanol, add an anti-solvent (like ethyl acetate), and recrystallize. Moving forward, store the dried salt in a desiccator over


 or silica gel, and ensure the ambient RH is strictly below the salt's CRH (typically <60%).

Q2: Why does the tosylate salt show significantly less moisture uptake than the mesylate salt? A: The causality lies in crystal lattice energy and hydrophobicity. The bulky aromatic ring of the tosylate anion sterically shields the polar amine core and disrupts water hydrogen-bonding networks. In contrast, the smaller mesylate anion leaves polar regions exposed and has a higher affinity for water, leading to rapid capillary condensation[2].

Q3: Can I use co-crystals instead of salts to fix the hygroscopicity? A: Absolutely. If salt screening fails to yield a candidate with both high solubility and low hygroscopicity, co-crystallization with conformers like nicotinamide or specific benzoic acid derivatives can mask the polar groups of the amine without proton transfer. This often results in highly stable, non-hygroscopic solid forms[5].

References[1] Title: Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development

Source: researchgate.net URL: 4] Title: Salt Selection in Drug Development Source: pharmtech.com URL: 2] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: nih.gov URL: 3] Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: tandfonline.com URL: 5] Title: New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability Source: nih.gov URL:

Sources

Optimization

Troubleshooting low ionization in Mass Spec for phenethylamine derivatives

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to quantify basic amines like phenethylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to quantify basic amines like phenethylamines via Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

Theoretically, phenethylamines (pKa ~9–10) readily accept protons to form robust


 ions in positive ESI mode. In practice, however, analysts often encounter severe signal attenuation, erratic reproducibility, or missing molecular ions. This guide bypasses generic troubleshooting to explore the underlying physicochemical causality of these issues, providing self-validating protocols to restore your instrument's sensitivity.

Part 1: The Mechanistic Roots of Signal Attenuation

Before altering instrument parameters, we must diagnose why the phenethylamine signal is failing to reach the detector. The three primary culprits are:

  • Gas-Phase Ion-Pairing (The TFA Effect): Trifluoroacetic acid (TFA) is highly effective at improving chromatographic peak shape for basic compounds. However, TFA is a strong ion-pairing agent. In the liquid phase, it forms a neutral complex with the phenethylamine. During the ESI droplet desolvation process, these strong pairs fail to dissociate, trapping the analyte as a neutral species in the gas phase and causing severe signal suppression[1][2].

  • In-Source Fragmentation: Phenethylamines possess a relatively weak

    
     bond and a terminal amine group. If the internal energy imparted by the source (via high capillary voltages or excessive desolvation temperatures) exceeds the molecule's dissociation threshold, the 
    
    
    
    ion will undergo premature
    
    
    -cleavage or loss of ammonia (
    
    
    ) before entering the mass analyzer[3][4][5].
  • Matrix-Induced Charge Competition: In complex biological matrices (e.g., urine, plasma), co-eluting endogenous compounds (like phospholipids) compete for the limited excess charge available on the surface of the ESI droplet. This prevents the phenethylamine from achieving ionization[2].

Part 2: Diagnostic Workflow

Use the logical framework below to isolate the root cause of your low ionization efficiency.

TroubleshootingWorkflow Start Low [M+H]+ Signal for Phenethylamine CheckFrag High levels of fragment ions (e.g., [M+H-NH3]+)? Start->CheckFrag FixFrag Reduce Capillary/Cone Voltage & Lower Source Temp CheckFrag->FixFrag Yes CheckMP Assess Mobile Phase CheckFrag->CheckMP No IsTFA Using TFA as additive? CheckMP->IsTFA FixTFA Switch to 0.1% Formic Acid OR Post-Column NH4OH Infusion IsTFA->FixTFA Yes CheckMatrix Assess Matrix Effects IsTFA->CheckMatrix No FixMatrix Implement SPE Cleanup or Dilute-and-Shoot CheckMatrix->FixMatrix

Diagnostic workflow for troubleshooting low phenethylamine ESI-MS signals.

Part 3: Quantitative Data & Parameter Comparisons

To make informed decisions regarding method development, compare the impact of mobile phase additives and ionization techniques on phenethylamine detection.

Table 1: Impact of Mobile Phase Additives on ESI+ Signal Intensity

Additive (0.1% v/v)ESI+ Signal IntensityMechanism of Action / Causality
Formic Acid (FA) 100% (Baseline)Provides abundant protons; weak ion-pairing allows easy gas-phase release[2][6].
Acetic Acid ~85%Weaker acid than FA, resulting in slightly less efficient protonation for basic amines.
Trifluoroacetic Acid (TFA) 20 - 40%Strong ion-pairing agent; traps analyte as a neutral pair in the gas phase[1][6].
TFA + Post-column

90 - 95%

displaces the amine, breaking the TFA-analyte pair prior to electrospray[7][8].

Table 2: ESI vs. APCI for Phenethylamines

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mechanism Solution-phase protonation & desolvationGas-phase corona discharge & proton transfer
Matrix Effect Susceptibility High (charge competition in droplets)Low (redundant reagent ions in gas phase)[2]
Thermal Degradation Risk Moderate (depends on source temp)High (requires vaporization at >350°C)
Recommended Use Case Clean matrices, low flow ratesHigh matrix samples, highly non-polar derivatives

Part 4: Field-Proven Experimental Protocols

Protocol 1: Post-Column Ammonium Hydroxide Infusion (TFA Signal Rescue)

Causality: If your chromatographic separation strictly requires TFA to resolve complex phenethylamine isomers, you cannot simply remove it. By infusing a weak base (


) post-column, the ammonium ion competes with the phenethylamine for the TFA counter-ion. This dissociates the neutral analyte-TFA pair, releasing the protonated phenethylamine into the gas phase for detection[7][8].

Step-by-Step Methodology:

  • Preparation: Prepare a solution of 0.1% to 1.0% Ammonium Hydroxide (

    
    ) in LC-MS grade isopropanol or methanol.
    
  • Plumbing: Install a zero-dead-volume T-piece between the analytical column exit and the ESI source inlet.

  • Infusion Setup: Connect a precision syringe pump to the third port of the T-piece.

  • Flow Rate Optimization: Set the LC flow rate to your standard method (e.g., 0.3 mL/min). Start the syringe pump at 1% of the LC flow rate (e.g., 3 µL/min).

  • Self-Validation: Monitor the

    
     signal of your phenethylamine standard. Gradually increase the syringe pump flow rate (up to 10% of LC flow) until the signal plateaus. An improvement of 1.2 to 20 times in signal intensity validates the successful disruption of the TFA ion pair[7][8].
    
Protocol 2: Optimized Solid Phase Extraction (SPE) for Biological Matrices

Causality: Phenethylamines in urine or plasma suffer from charge competition with endogenous salts and phospholipids. A Mixed-mode Cation Exchange (MCX) SPE protocol selectively retains the basic amine group while washing away neutral and acidic interferences[3].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 2% phosphoric acid to disrupt protein binding and ensure the phenethylamine is fully ionized.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of MS-grade Water through the MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 0.1M HCl (removes basic neutrals), followed by 1 mL of 100% Methanol (removes phospholipids). The phenethylamine remains locked to the sorbent via ionic interactions.

  • Elution: Elute the target analytes with 1 mL of 5%

    
     in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.
    
  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of initial mobile phase (e.g., 0.1% Formic Acid in Water) to re-protonate for ESI+ injection.

Part 5: Frequently Asked Questions (FAQs)

Q1: I am seeing a massive peak at


 instead of my intact molecular ion. What is happening? 
A:  Phenethylamines are highly susceptible to in-source fragmentation, specifically the loss of ammonia (

, 17 Da) via

-cleavage[3][4]. This occurs when the internal energy of the ion exceeds the dissociation threshold before entering the mass analyzer[5]. To fix this, progressively lower the capillary/cone voltage and reduce the desolvation gas temperature. You must find the thermodynamic "sweet spot" where desolvation is complete, but the thermal energy imparted is below the fragmentation threshold[3].

Q2: Should I switch from ESI to APCI to avoid ion suppression? A: It depends on your matrix and the specific derivative. APCI generally exhibits less ion suppression because ionization occurs in the gas phase where reagent ions are redundantly formed, eliminating droplet-surface charge competition[2]. However, APCI requires high vaporization temperatures, which can exacerbate the thermal degradation of fragile phenethylamines. Test both, but prioritize optimizing your ESI mobile phase first[2].

Q3: Can I use a higher nebulizer gas flow to improve desolvation of my highly aqueous mobile phase? A: While increasing nebulizer gas flow assists in droplet fission, excessive flow can prematurely accelerate ions through the source, leading to unstable spray (rim emission) or physical loss of ions before they enter the sampling cone[9]. Optimize the flow rate empirically; pneumatically assisted ESI typically optimizes around 0.2 to 0.5 L/min depending on the probe design[9].

Q4: Why does my signal drop over a 24-hour batch run when analyzing urine samples? A: This is a classic sign of progressive source contamination from matrix buildup (e.g., non-volatile salts or phospholipids)[2]. The contamination alters the local electric field at the capillary tip and physically obstructs the ion sampling orifice. Implement the MCX SPE protocol (Protocol 2) to clean your samples, or use a divert valve to send the first 1-2 minutes of the LC gradient to waste.

References

  • [1] Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. PubMed.[Link]

  • [7] Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. ResearchGate.[Link]

  • [2] Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.[Link]

  • [8] Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. PubMed.[Link]

  • [6] Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. MTC USA.[Link]

  • [9] 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.[Link]

  • [4] Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI.[Link]

  • [5] THERMOMETER IONS, INTERNAL ENERGIES, AND IN-SOURCE FRAGMENTATION IN AMBIENT IONIZATION. ChemRxiv.[Link]

Sources

Troubleshooting

Minimizing side reactions during 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine synthesis

Technical Support Center: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine Synthesis Overview The synthesis of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (a substituted phenethylamine) presents unique chemoselectivity challenges....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine Synthesis

Overview

The synthesis of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine (a substituted phenethylamine) presents unique chemoselectivity challenges. The presence of the labile 5-chloro substituent and the highly nucleophilic nature of the target primary amine frequently lead to unwanted side reactions—primarily dehalogenation and dimerization. This guide provides mechanistic troubleshooting, quantitative data, and validated protocols to maximize your primary amine yield.

Workflow & Side Reaction Map

SynthesisRoutes A 5-chloro-2-ethoxybenzaldehyde + Nitromethane C Nitrostyrene Intermediate (Henry Reaction) A->C Base catalyst B 2-(5-chloro-2-ethoxyphenyl)acetonitrile D Target: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine B->D Raney Co + NH3 / H2 F Side Reaction: Dimerization (Secondary Amine) B->F Raney Ni (No NH3) C->D NaBH4/NiCl2 or LiAlH4 E Side Reaction: Dehalogenation (Loss of 5-Cl) C->E Pd/C + H2 C->F Intermolecular rxn G Side Reaction: Incomplete Reduction (Oxime/Hydroxylamine) C->G Insufficient Hydride

Fig 1: Reaction pathways and common side reactions in chlorophenethylamine synthesis.

Quantitative Catalyst Evaluation

The choice of your reducing system dictates the impurity profile. The table below summarizes the causal relationship between reaction conditions and byproduct formation during the reduction of the nitrile precursor.

Reduction SystemAdditiveTarget Primary Amine Yield (%)Dimerization (Secondary Amine) (%)Dehalogenation (%)
Pd/C +

(60 psi)
None15%10%>70%
Raney Nickel +

(600 psi)
None65%30%<2%
Raney Nickel +

(600 psi)
Anhydrous

85%12%<2%
Raney Cobalt +

(600 psi)
Anhydrous

96% <2% <1%

/

None92% <5% <1%

Troubleshooting & FAQs

Q1: Why am I seeing massive dehalogenation during the catalytic hydrogenation of my nitrostyrene intermediate? Mechanistic Cause: Palladium on carbon (Pd/C) is highly active and readily inserts into the aryl carbon-chlorine bond via oxidative addition, leading to rapid hydrodehalogenation[1]. In classical Leuckart or unpoisoned catalytic reductions of chlorophenethylamines, this proceeds with extensive removal of the nuclear halogen[2]. Validated Fix: You must abandon unpoisoned Pd/C. To preserve the 5-chloro group, switch to a milder chemical reduction. The generation of nickel boride in situ using Sodium Borohydride (


) and Nickel(II) Chloride (

) in ethanol rapidly reduces the nitrostyrene to the primary amine at ambient temperature without cleaving the aryl chloride[3].

Q2: My nitrile reduction yields up to 30% of a high-molecular-weight byproduct. What is this, and how is it prevented? Mechanistic Cause: The byproduct is the secondary amine dimer, bis[2-(5-chloro-2-ethoxyphenyl)ethyl]amine. During nitrile reduction, the intermediate imine undergoes nucleophilic attack by the newly formed primary amine. Elimination of ammonia and subsequent reduction of the resulting Schiff base yields the dimer[4]. Validated Fix: Shift the equilibrium away from Schiff base formation by conducting the hydrogenation in the presence of excess anhydrous ammonia (


), which acts as a competitive nucleophile[5]. Furthermore, substitute Raney Nickel with Raney Cobalt. Raney Cobalt is intrinsically less prone to promoting the condensation pathway and yields >99% primary amine selectivity under optimal conditions[4].

Q3: When using


 to reduce the nitrostyrene, my yield is low and I detect oxime intermediates. What is going wrong? 
Mechanistic Cause:  Incomplete reduction to the oxime or hydroxylamine occurs when hydride equivalents are insufficient or prematurely quenched by moisture. The complete reduction of a nitrostyrene to an amine requires a minimum of 4 equivalents of hydride.
Validated Fix:  Ensure your ethereal solvent is rigorously anhydrous. Use an excess of 

(at least 4-5 molar equivalents). Maintain a gentle reflux for 4-6 hours after the initial exothermic reaction subsides to drive the reduction of the stubborn hydroxylamine intermediate fully to the primary amine.

Optimized Experimental Protocol: Nitrile Reduction via Raney Cobalt

This self-validating protocol utilizes Raney Cobalt and ammonia to ensure high primary amine fidelity while preventing dehalogenation[5].

Step 1: Reaction Setup

  • In a high-pressure Parr hydrogenation reactor, dissolve 10.0 g of 2-(5-chloro-2-ethoxyphenyl)acetonitrile in 100 mL of anhydrous methanol.

  • Cool the vessel to 0°C using an ice bath. Bubble anhydrous ammonia (

    
    ) gas into the solution until approximately 5 molar equivalents are absorbed.
    
  • Carefully add 1.0 g of active Raney Cobalt catalyst. (Safety: Raney Cobalt is highly pyrophoric; transfer as a wet slurry in methanol).

Step 2: Hydrogenation 4. Seal the reactor, purge three times with nitrogen gas, and then three times with hydrogen gas. 5. Pressurize the reactor to 600 psi with


.
6. Heat the mixture to 70°C under vigorous mechanical stirring (800 rpm).
7. Self-Validation:  Monitor the pressure drop. Hydrogen uptake will cease exactly when the stoichiometric requirement is met (typically 2-3 hours), indicating reaction completion.

Step 3: Workup and Purification 8. Cool the reactor to room temperature and safely vent the


 and 

gases into a scrubber. 9. Filter the mixture through a pad of Celite under an inert argon atmosphere to remove the catalyst. Wash the pad with 20 mL of methanol. 10. Concentrate the filtrate under reduced pressure. 11. Acid-Base Extraction (Purity Validation): Dissolve the crude residue in 50 mL of ethyl acetate and extract with 50 mL of 1M HCl. The target primary amine partitions into the aqueous layer as the water-soluble hydrochloride salt, leaving non-basic organic impurities (and unreacted nitrile) in the organic layer. 12. Separate the aqueous layer, cool to 0°C, and basify to pH > 10 using 2M NaOH. 13. Extract the milky aqueous layer with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous

, filter, and concentrate to yield the pure 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine free base.

References

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010 Source: ResearchGate URL:[Link]

  • THE LEUCKART REACTION Source: Erowid / Organic Reactions Vol V URL:[Link]

  • US4375003A - Method for the hydrogenation of nitriles to primary amines Source: Google Patents URL
  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines Source: ResearchGate URL:[Link]

  • Continuous Hydrogenation of Nitriles to Primary Amines with High Selectivity in Flow by Using Raney Cobalt Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation Guide: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

The following guide is a comprehensive technical analysis of the 1H NMR spectral characteristics of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine . It is designed for researchers requiring high-fidelity structural verificatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis of the 1H NMR spectral characteristics of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine . It is designed for researchers requiring high-fidelity structural verification and distinguishes this compound from potential regioisomeric impurities and analogs.

Executive Summary & Structural Context[1][2][3]

  • Compound Name: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
  • Molecular Weight: 199.68 g/mol

  • Core Scaffold: 2,5-disubstituted phenethylamine.

This guide focuses on the regiospecific assignment of the aromatic protons and the solvent-dependent behavior of the ethylamine chain. Correct interpretation is critical in drug development to ensure the chlorine substituent is at the 5-position (para to the ethylamine side chain relative to the ethoxy group) rather than the 3- or 4-positions, which are common synthetic byproducts.

Structural Visualization

The molecule consists of a benzene ring with three distinct proton environments (H3, H4, H6), an ethoxy ether tail, and a primary ethylamine side chain.

Structure cluster_0 Aromatic Core cluster_1 Side Chains C1 C1 (Ethyl-linked) C2 C2 (Ethoxy-linked) C1->C2 Ethylamine Ethylamine (-CH2CH2NH2) C1->Ethylamine Alkyl Link C3 C3-H (Ortho to OEt) C2->C3 OEt Ethoxy Group (-OCH2CH3) C2->OEt Ether Link C4 C4-H (Meta to OEt) C3->C4 C3->C4 Ortho Coupling (J ~8.5 Hz) C5 C5-Cl (Chloro) C4->C5 C6 C6-H (Ortho to Ethyl) C4->C6 Meta Coupling (J ~2.5 Hz) C5->C6 C6->C1

Figure 1: Connectivity and coupling network of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine. Note the diagnostic ortho- and meta-couplings.

Comparative Analysis: Solvent Selection (CDCl vs. DMSO- )

The choice of solvent drastically alters the resolution of the amine protons and the separation of the aliphatic triplets.

Performance Comparison Table
FeatureChloroform-d (CDCl

)
DMSO-

Recommendation
Amine (-NH

) Signal
Broad, often invisible or exchanges with residual water (

1.2–1.8 ppm).
Distinct broad singlet (

2.0–3.5 ppm) or broad triplet (

~8.0 ppm) if HCl salt.
Use DMSO-

if quantifying amine content or confirming salt formation.
Aliphatic Resolution Excellent. The benzylic CH

and N-CH

triplets are well-separated.
Good, but residual water (

3.[1]33) often overlaps with the ether -OCH

- or amine -CH

- signals.
Use CDCl

for clean integration of the ethyl and ethoxy chains.
Aromatic Dispersion Moderate.[2] H4 and H6 may overlap depending on concentration.High. Polarizability of DMSO often resolves H4/H6 overlap.Use DMSO-

for complex aromatic substitution analysis.
Expert Insight: The "Water Trap" in DMSO

In DMSO-


, the residual water peak (

3.33 ppm) is a critical interference point. For this specific molecule, the ethoxy -OCH

- quartet appears near

4.0 ppm, which is safe. However, the ethylamine -CH

-N protons often resonate near

2.8–3.0 ppm. If the sample is wet, the water signal can broaden and obscure these triplets. Protocol: Always use ampoule-sealed DMSO-

or add activated 4Å molecular sieves 24 hours prior to acquisition.

Detailed Spectral Assignment (in CDCl )

The following data represents the standard free-base form.

A. Aromatic Region ( 6.5 – 7.2 ppm)

This region confirms the 1,2,4-substitution pattern.

  • 
     7.10 ppm (d, 
    
    
    
    Hz, 1H, H-6):
    This proton is isolated from H-3 and H-4 by the chlorine and ethyl group. It shows a small meta-coupling to H-4. It is deshielded by the adjacent Cl and the ring current.[3]
  • 
     7.05 ppm (dd, 
    
    
    
    Hz, 1H, H-4):
    The "Doublet of Doublets." It couples strongly to its neighbor H-3 (ortho) and weakly to H-6 (meta).
  • 
     6.75 ppm (d, 
    
    
    
    Hz, 1H, H-3):
    The most shielded aromatic signal. The strong electron-donating effect of the ortho-ethoxy group pushes this signal upfield. This is the diagnostic peak for the 2-alkoxy substitution.
B. Aliphatic Region ( 1.0 – 4.1 ppm)
  • 
     4.02 ppm (q, 
    
    
    
    Hz, 2H, -OCH
    
    
    -):
    Characteristic quartet of the ethoxy ether.
  • 
     2.95 ppm (t, 
    
    
    
    Hz, 2H, -CH
    
    
    -N):
    The methylene group attached to the nitrogen.
  • 
     2.75 ppm (t, 
    
    
    
    Hz, 2H, Ar-CH
    
    
    -):
    The benzylic methylene. It is slightly more shielded than the N-methylene.
  • 
     1.42 ppm (t, 
    
    
    
    Hz, 3H, -CH
    
    
    ):
    The terminal methyl of the ethoxy group.
  • 
     1.5–2.0 ppm (br s, 2H, -NH
    
    
    
    ):
    Broad and variable.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity suitable for regulatory submission or high-impact publication, follow this workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the amine (oil or solid).

  • Solvent: Add 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
    • Check: Ensure the solution is clear. If cloudy (indicating HCl salt), add 1 drop of NaOD/D

      
      O or switch to DMSO-
      
      
      
      .
  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise per scan.

  • Relaxation Delay (D1): Set to 1.0 s for routine ID; increase to 5.0 s for quantitative integration (qNMR).

  • Scans (NS): 16 (minimum) to 64 (for clean 13C satellites detection).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation Logic

Use the following logic gate to validate the spectrum:

Validation Start Start Processing CheckTMS Reference TMS to 0.00 ppm Start->CheckTMS IdentifyOEt Identify Ethoxy Quartet (~4.0 ppm, Integral 2H) CheckTMS->IdentifyOEt CheckAromatic Check Aromatic Integral Total (Must be 3H) IdentifyOEt->CheckAromatic PatternMatch Does H3 appear as a clean Doublet at ~6.7 ppm? CheckAromatic->PatternMatch Pass PASS: Structure Confirmed PatternMatch->Pass Yes FailRegio FAIL: Suspect Regioisomer (e.g., 4-ethoxy isomer) PatternMatch->FailRegio No (Complex multiplet or shift >7.0)

Figure 2: Logical workflow for structural validation.

References

  • General Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[4] Magnetic Resonance in Chemistry, 2006.[4][5] Link

  • Phenethylamine Spectral Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 107872, 5-Chloro-2-methoxyaniline (Analogous Core). Link

  • NMR Solvent Impurities: Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 1997. Link

  • Amine Chemical Shift Prediction: Modgraph Consultants. "Prediction of 1H chemical shifts in amines." Link

Sources

Comparative

A Comparative Analysis of Phenethylamine Potency at the 5-HT2A Receptor: A Case Study of 25C-NBOMe Versus Standard Ligands

Abstract: This guide provides a comprehensive comparison of the potency of the substituted phenethylamine, 25C-NBOMe, with a selection of standard serotonergic ligands at the human 5-HT2A receptor. While the initially re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive comparison of the potency of the substituted phenethylamine, 25C-NBOMe, with a selection of standard serotonergic ligands at the human 5-HT2A receptor. While the initially requested compound, 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine, lacks sufficient published data for a comparative analysis, 25C-NBOMe serves as a structurally relevant and extensively characterized analogue. This document details the experimental methodologies for determining ligand affinity (Ki) and functional potency (EC50), presents a comparative data summary, and explains the underlying principles of these assays and the associated signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction: The Challenge of Characterizing Novel Psychoactive Substances

The landscape of neuropharmacology is continually evolving with the emergence of novel psychoactive substances. A critical step in understanding the potential effects and mechanisms of these compounds is to characterize their interaction with specific biological targets. The initial focus of this guide was to be 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine. However, a thorough review of the scientific literature reveals a lack of published data regarding its biological activity and potency.

In such instances, a common and scientifically valid approach is to examine a closely related and well-characterized analogue. For this purpose, we will focus on 25C-NBOMe , a potent psychedelic phenethylamine derivative.[1] Like the originally proposed compound, 25C-NBOMe features a substituted phenethylamine core. Its extensive characterization in the scientific literature provides the necessary data to perform a robust comparative analysis against standard ligands.

The primary pharmacological target of 25C-NBOMe is the serotonin 2A (5-HT2A) receptor , a G protein-coupled receptor (GPCR) that is a key mediator of a wide range of physiological and neurological processes, including cognition, mood, and perception.[2][3] It is the principal target for classic psychedelic drugs like LSD and psilocybin.[4][5] This guide will therefore compare the potency of 25C-NBOMe to that of endogenous and standard synthetic ligands at the 5-HT2A receptor.

The 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/G11-coupled GPCR.[6] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a downstream signaling cascade, primarily through the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] This increase in intracellular calcium is a hallmark of 5-HT2A receptor activation and can be experimentally measured to determine the functional potency of an agonist.

5-HT2A Signaling Pathway cluster_cytosol Cytosol Agonist Agonist (e.g., 5-HT, 25C-NBOMe) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Binds to IP3 Receptor Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release

Caption: A simplified diagram of the 5-HT2A receptor Gq signaling pathway.

Experimental Methodologies for Potency Determination

To compare the potency of different ligands, two key parameters are typically measured:

  • Affinity (Ki): This is a measure of how tightly a ligand binds to a receptor. It is an equilibrium dissociation constant, and a lower Ki value indicates a higher binding affinity. Affinity is typically determined using a radioligand binding assay.

  • Functional Potency (EC50): This is the concentration of an agonist that produces 50% of the maximal response in a functional assay. A lower EC50 value indicates a more potent agonist. For the 5-HT2A receptor, functional potency is often measured using a calcium flux assay.

Radioligand Binding Assay for Affinity (Ki) Determination

This assay directly measures the binding of a radiolabeled ligand to the receptor. By competing the binding of a known radioligand with an unlabeled test compound, the affinity of the test compound can be determined.

Principle: A radiolabeled ligand (e.g., [125I]DOI or [3H]ketanserin) with high affinity for the 5-HT2A receptor is incubated with a preparation of cell membranes expressing the receptor.[8][9] The amount of radioligand bound to the receptor is measured. The assay is then repeated in the presence of increasing concentrations of an unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor, and the concentration at which it displaces 50% of the radioligand binding (the IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).[10]

    • Harvest the cells and homogenize them in a cold lysis buffer to break open the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer.

    • Determine the protein concentration of the membrane preparation.[11]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells is included containing a high concentration of an unlabeled standard ligand to block all specific binding of the radioligand.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[8]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.[11]

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Use non-linear regression to fit the curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow P1 Prepare Membranes (Cells expressing 5-HT2A) P2 Incubate in 96-well Plate: - Membranes - Radioligand ([¹²⁵I]DOI) - Test Compound (various conc.) P1->P2 P3 Separate Bound from Free (Vacuum Filtration) P2->P3 P4 Measure Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis: - Plot competition curve - Determine IC₅₀ - Calculate Ki P4->P5

Caption: Workflow for a radioligand binding assay to determine Ki.

Calcium Flux Assay for Functional Potency (EC50) Determination

This is a cell-based functional assay that measures the increase in intracellular calcium concentration upon agonist stimulation of the 5-HT2A receptor.

Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[1][12] When an agonist binds to and activates the receptor, the resulting release of calcium from intracellular stores causes the dye to fluoresce. The intensity of the fluorescence is proportional to the intracellular calcium concentration and, therefore, to the level of receptor activation.

Step-by-Step Protocol:

  • Cell Preparation and Dye Loading:

    • Plate cells stably expressing the human 5-HT2A receptor in a 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.[1]

    • Wash the cells to remove any excess extracellular dye.

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR system).

    • Measure the baseline fluorescence for a short period.

    • Add varying concentrations of the test agonist to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.[1]

  • Data Analysis:

    • For each concentration of the agonist, determine the peak fluorescence response.

    • Normalize the data, for example, as a percentage of the response to a saturating concentration of a standard full agonist like serotonin.

    • Plot the normalized response as a function of the log of the agonist concentration to generate a dose-response curve.

    • Use non-linear regression to fit the curve and determine the EC50 value.[13]

Calcium Flux Assay Workflow C1 Plate Cells (expressing 5-HT2A) C2 Load with Calcium-Sensitive Dye (e.g., Fluo-4 AM) C1->C2 C3 Add Test Agonist (various conc.) C2->C3 C4 Measure Fluorescence Change (Plate Reader / FLIPR) C3->C4 C5 Data Analysis: - Plot dose-response curve - Determine EC₅₀ C4->C5

Caption: Workflow for a calcium flux assay to determine EC50.

Comparative Potency Data at the Human 5-HT2A Receptor

The following table summarizes the reported affinity (Ki) and functional potency (EC50) values for 25C-NBOMe and a selection of standard 5-HT2A receptor ligands. It is important to note that absolute values can vary between different studies and experimental conditions.

LigandTypeKi (nM)EC50 (nM)Reference(s)
25C-NBOMe Partial Agonist 2.89 ~0.04-0.5 µM *[14][15]
Serotonin (5-HT)Endogenous Agonist1014 - 130[6][13][16]
(R)-DOISynthetic Agonist0.27120[6][16]
LSDSynthetic Agonist~1-100.51 - 1.5[17][18]
KetanserinAntagonist0.75N/A[6][19]

Note: The reported EC50 for 25C-NBOMe is in the micromolar range from one study, which may reflect different assay conditions or functional readouts compared to other NBOMe compounds that show nanomolar potency.[15][17]

Interpretation and Discussion

The data presented in the table highlights the "superpotent" nature of 25C-NBOMe at the 5-HT2A receptor.[14]

  • Affinity (Ki): 25C-NBOMe displays a Ki value of 2.89 nM, indicating a very high affinity for the 5-HT2A receptor. This affinity is significantly higher than that of the endogenous neurotransmitter serotonin (Ki ≈ 10 nM) and comparable to or even slightly higher than that of the classic psychedelic LSD.[6][14][18] The standard antagonist, ketanserin, also shows very high affinity (Ki = 0.75 nM).[6]

  • Functional Potency (EC50): While one report indicates a micromolar EC50 for 25C-NBOMe, other NBOMe analogues exhibit potent agonism in the sub-nanomolar to low nanomolar range, often exceeding the potency of serotonin.[15][17] For instance, related NBOMe compounds have shown EC50 values as low as 0.5 nM.[17] This suggests that the N-benzylmethoxy substitution on the phenethylamine scaffold dramatically increases potency compared to the parent "2C" compounds.[15] The high potency of these compounds means that they can elicit a significant biological response at very low concentrations.

The comparison with standard ligands provides a crucial context for understanding the pharmacological profile of 25C-NBOMe. Its high affinity and potent agonism at the 5-HT2A receptor are consistent with its classification as a powerful hallucinogen. The use of well-established standard ligands like serotonin, DOI, LSD, and ketanserin is essential for validating assay performance and for providing a benchmark against which the potency of novel compounds can be meaningfully assessed.

Conclusion

While a direct potency comparison for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is not currently possible due to a lack of published data, the analysis of its structural analogue, 25C-NBOMe, provides valuable insights into the pharmacology of substituted phenethylamines. Through the application of standard in vitro assays such as radioligand binding and calcium flux measurements, it is evident that 25C-NBOMe is a highly potent partial agonist at the 5-HT2A receptor, with an affinity that rivals or exceeds that of classic serotonergic ligands. This guide underscores the importance of rigorous, comparative pharmacological profiling in the characterization of novel chemical entities.

References

  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols for Assessing 5-HT2A Receptor Gq Protein Signaling In Vitro.
  • Kyriakou, C., Marinelli, E., Frati, P., Santurro, A., Gratteri, S., & Zaami, S. (2015). 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug.
  • ChEMBL. (n.d.). Radioligand binding assays for human 5-HT2A receptor.
  • Patsnap. (2024, July 17). What is the mechanism of Ketanserin?.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology, 99, 567–577.
  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 92(4), 661–671.
  • van de Witte, S. V., van der Graaf, P. H., van den Brink, W., & de Vries, I. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 281–296.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
  • Tocris Bioscience. (n.d.). Ketanserin tartrate | 5-HT2A Receptors.
  • Xu, D., Liu, S., Chen, X., Chen, Z., & Liu, X. (2018). 25C-NBOMe, a Novel Designer Psychedelic, Induces Neurotoxicity 50 Times More Potent Than Methamphetamine In Vitro. Toxicological Sciences, 166(2), 378–388.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
  • Halberstadt, A. L., & Geyer, M. A. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
  • González-Maeso, J., Weisstaub, N. V., Zhou, M., Chan, P., Ivic, L., Ang, R., ... & Gingrich, J. A. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology, 71(4), 957–965.
  • R&D Systems. (n.d.). Ketanserin tartrate | 5-HT2A Receptor Antagonists: Tocris Bioscience.
  • Wikipedia. (n.d.). DOI-NBOMe.
  • Canal, C. E., & Morgan, D. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. Journal of Pharmacological and Toxicological Methods, 65(2-3), 101–109.
  • APExBIO. (n.d.). Ketanserin - Selective 5-HT2 Receptor Antagonist.
  • University of California, San Francisco. (n.d.). CALCIUM FLUX PROTOCOL.
  • ResearchGate. (n.d.). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors Using Both Agonist and Antagonist Radioligands.
  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor.
  • Albizu, L., Holloway, T., González-Maeso, J., & Sealfon, S. C. (2011). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropharmacology, 61(4), 770–777.
  • Kaplan, L. M., & Roth, B. L. (2021). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2006). Serotonin-2 (5-HT2) receptor-mediated signal transduction in human ciliary muscle cells: role in ocular hypotension. Journal of Ocular Pharmacology and Therapeutics, 22(6), 389–401.
  • ResearchGate. (n.d.). 5-HT2A Receptors: Pharmacology and Functional Selectivity.
  • Nichols, D. E. (2025). 5-HT 2A receptors: Pharmacology and functional selectivity. Pharmacological Research, 100059.
  • Roth, B. L. (2011). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. Neuropharmacology, 61(3), 348–354.
  • Córdova-Sintjago, T. C., Holloway, M. P., & Nichols, D. E. (2013). Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors That Impacts Behavioral Translation of Novel 4-Phenyl-2-dimethylaminotetralin Ligands. Journal of Pharmacology and Experimental Therapeutics, 347(2), 487–497.
  • Chemel, B. R., Roth, B. L., & Nichols, D. E. (2025). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. Journal of Medicinal Chemistry.
  • De Gregorio, D., Inserra, A., & Gobbi, G. (2025). 5-HT2B RECEPTORS MODULATE THE ANTIDEPRESSANT-LIKE RESPONSE OF THE PSYCHEDELIC LSD IN RAT BUT NOT IN MICE. Neuropsychopharmacology, 50(Suppl 1), 327.
  • Halberstadt, A. L., & Geyer, M. A. (2025). The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents.
  • Wikipedia. (n.d.). 5-HT2A receptor.
  • Chemel, B. R., Roth, B. L., & Nichols, D. E. (2025). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry.
  • AAT Bioquest. (2026, February 28). Quest Database™ Serotonin 2a (5-HT2a) receptor Inhibitors (IC50, Ki).
  • Bhattacharyya, S., Raote, I., & Bhattacharya, A. (2008). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular and Cellular Neuroscience, 39(3), 323–333.
  • Holze, F., Ley, L., Müller, F., Dolder, P. C., Rentsch, K. M., Varghese, N., ... & Liechti, M. E. (2021). Role of the 5-HT2A Receptor in Acute Effects of LSD on Empathy and Circulating Oxytocin. Frontiers in Pharmacology, 12, 711204.
  • Preller, K. H., D'Souza, D. C., Razi, A., & Vollenweider, F. X. (2018). Changes in global and thalamic brain connectivity in LSD-induced altered states of consciousness are attributable to the 5-HT2A receptor. eLife, 7, e35082.
  • Gomha, S. M., Kheder, N. A., Abdel-aziz, M., & Muhammad, Z. A. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molecules, 27(3), 850.
  • Yuan, S., Filipek, S., Palczewski, K., & Vogel, H. (2012). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties.
  • Kim, K., Che, T., Pan, J., Wacker, D., & Roth, B. L. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574–1588.e19.
  • Glennon, R. A. (2016). Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. ACS Chemical Neuroscience, 7(8), 1030–1033.
  • Wikipedia. (n.d.). 2C-B.

Sources

Validation

Comparative solubility of chloro-substituted phenethylamines

Physicochemical Profiling & Solubility Dynamics of Chloro-Substituted Phenethylamines Introduction As a Senior Application Scientist in early-phase drug discovery, one of the most critical decisions in lead optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Solubility Dynamics of Chloro-Substituted Phenethylamines

Introduction As a Senior Application Scientist in early-phase drug discovery, one of the most critical decisions in lead optimization is understanding how halogen substitution impacts the physicochemical properties of a pharmacophore. Chloro-substituted phenethylamines (PEAs)—specifically the ortho (2-chloro), meta (3-chloro), and para (4-chloro) isomers—serve as foundational building blocks for a vast array of neuroactive compounds, G protein-coupled receptor (GPCR) ligands, and agrochemicals.

This guide provides an objective, data-driven comparison of the solubility profiles, lipophilicity, and structural behaviors of these alternatives. By understanding the causality behind their physicochemical differences, researchers can rationally design formulations and optimize blood-brain barrier (BBB) penetrance.

The Physicochemical Landscape: Isomeric Comparison

The position of the chlorine atom on the aromatic ring fundamentally alters the molecule's symmetry, dipole moment, and crystal lattice energy. While the inductive electron-withdrawing effect of the chlorine atom slightly modulates the basicity of the primary amine, the more profound impact is observed in the thermodynamic solubility of the free base versus the hydrochloride (HCl) salt.

  • Symmetry and Lattice Energy: The para-substituted isomer (4-chlorophenethylamine) possesses the highest molecular symmetry. This symmetry facilitates tighter molecular packing in the solid state, generally resulting in a higher melting point and lower aqueous solubility for the free base compared to the less symmetrical ortho and meta isomers.

  • Lipophilicity (LogP): The introduction of a chlorine atom increases the lipophilicity of the parent phenethylamine. The LogP values hover around 1.9, which is considered optimal for CNS penetration[1].

  • Ionization (pKa): The pKa of the primary amine remains highly basic (predicted ~9.72)[1], meaning that at physiological pH (7.4), these compounds exist predominantly (>99%) in their ionized, protonated state.

Table 1: Comparative Physicochemical Data of Chloro-Phenethylamines

Property2-Chlorophenethylamine3-Chlorophenethylamine4-Chlorophenethylamine
CAS Number 13078-80-3[2]156-07-0156-41-2[1]
Molecular Weight 155.62 g/mol 155.62 g/mol 155.62 g/mol
Predicted pKa (Amine) ~9.6~9.659.72 ± 0.10[1]
LogP (XLogP3) ~1.8~1.85~1.9[1]
Free Base Form (RT) LiquidLiquidWhite Crystalline Powder / Liquid[1]
Aqueous Solubility (Free Base) Slightly SolubleSlightly SolubleSlightly Soluble[3]
Aqueous Solubility (HCl Salt) Freely Soluble (>100 mg/mL)Freely Soluble (>100 mg/mL)Freely Soluble (>100 mg/mL)

(Note: Values are derived from predictive models and compiled chemical databases; experimental validation is required for specific formulation environments).

Mechanistic Insights: Why Halogen Position Matters

When designing CNS-active agents, the choice between a 2-chloro, 3-chloro, or 4-chloro substitution is rarely arbitrary.

  • Steric Hindrance: In 2-chlorophenethylamine, the ortho-chlorine creates steric bulk near the ethylamine side chain. This restricts the conformational flexibility of the side chain, impacting how the molecule docks into specific receptor pockets.

  • Metabolic Stability: Halogenation is a classic strategy to block cytochrome P450-mediated aromatic oxidation. A para-chlorine (4-chlorophenethylamine) effectively blocks para-hydroxylation, a major metabolic pathway for phenethylamines, thereby increasing the biological half-life.

  • Permeability: Compounds derived from these building blocks, such as 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, demonstrate excellent passive blood-brain barrier (BBB) permeability (Papp values ~15 x 10⁻⁶ cm/s) due to the lipophilic contribution of the chlorophenyl moiety, despite having low aqueous solubility (< 1 μM)[4].

Self-Validating Experimental Protocols

To objectively compare the solubility of these alternatives in your own laboratory, you must move beyond kinetic solubility estimates (like solvent-shift assays) and determine the Thermodynamic Aqueous Solubility . The following protocol is designed as a self-validating system: it includes internal checks to ensure that the data generated is an artifact-free representation of true equilibrium.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale & Causality: We utilize a 24-hour isothermal equilibration because amorphous fractions or metastable polymorphs can temporarily supersaturate the solution (kinetic solubility). A 24-hour window allows the system to relax into its lowest energy crystalline state, providing the true thermodynamic solubility limit.

Step-by-Step Methodology:

  • Preparation of Solid Excess: Add 10 mg of the chloro-phenethylamine HCl salt (or free base) to a 1.5 mL glass vial. Causality: Glass is used to prevent the non-specific binding and plasticizer leaching associated with lipophilic amines in polypropylene tubes.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Isothermal Equilibration: Seal the vial and place it in a thermoshaker at exactly 37.0°C ± 0.5°C, shaking at 500 RPM for 24 hours. Causality: Solubility is highly temperature-dependent; strict thermal control prevents fluctuations that could lead to precipitation/redissolution cycles.

  • Self-Validation Check (pH Drift): After 24 hours, measure the pH of the suspension. Causality: Highly basic amines can shift the pH of weak buffers. If the pH has drifted by >0.1 units, the buffer capacity has been exceeded, and the solubility measured will not accurately reflect physiological pH 7.4 conditions.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C. Causality: Ultracentrifugation is superior to filtration here, as filters can adsorb lipophilic amines, artificially lowering the measured concentration.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and quantify via HPLC-UV (e.g., 220 nm) against a standard curve.

  • Solid-State Verification (Crucial): Extract the remaining solid pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: This proves that the compound did not undergo salt disproportionation (e.g., the HCl salt converting back to the free base) during the assay.

G A Excess Solid Addition B Isothermal Equilibration (37°C, 24h) A->B C Phase Separation (Ultracentrifugation) B->C D HPLC-UV/MS Quantification C->D

Workflow for thermodynamic solubility determination via the shake-flask method.

Pharmacological Relevance & Downstream Applications

The solubility and lipophilicity of chloro-phenethylamines directly dictate their utility in synthesizing downstream active pharmaceutical ingredients (APIs). Because they exist as cations at physiological pH, their transport across the BBB relies heavily on the lipophilic nature of the chlorophenyl ring.

Once in the central nervous system, derivatives of these compounds frequently act as modulators of Trace Amine-Associated Receptors (TAAR1) or monoamine transporters. The high lipophilicity (LogP ~1.9) ensures rapid partitioning into lipid bilayers, while the basic amine forms a critical salt bridge with a conserved aspartate residue in the GPCR binding pocket.

GPCR Ligand Chloro-PEA Derivative (High BBB Permeability) Receptor Trace Amine-Associated Receptor 1 (TAAR1) Ligand->Receptor Binding G_Protein Gαs Protein Activation Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase cAMP Accumulation G_Protein->Effector Signal Transduction

Pharmacological signaling pathway of phenethylamine derivatives via TAAR1 activation.

Conclusion

When selecting between chloro-substituted phenethylamines for drug development, the 4-chloro isomer offers the highest symmetry and established metabolic resistance, while the 2-chloro and 3-chloro isomers provide unique steric profiles that can be leveraged for receptor selectivity. By employing rigorous, self-validating thermodynamic solubility protocols, researchers can accurately profile these intermediates, ensuring that downstream API formulations are both bioavailable and structurally stable.

References

  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor Source: nih.gov (PMC) URL:[Link]

Sources

Comparative

Validating 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine Synthesis via LC-MS: A Column Chemistry Comparison Guide

Synthesizing substituted phenethylamines, such as 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine, presents unique analytical challenges. This molecule serves as a critical intermediate in the development of neuroactive and uro...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesizing substituted phenethylamines, such as 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine, presents unique analytical challenges. This molecule serves as a critical intermediate in the development of neuroactive and urological therapeutics. However, validating its synthesis requires distinguishing the target basic amine from structurally similar synthetic impurities, including unreacted precursors, de-ethylated byproducts, and isobaric regioisomers (e.g., 3-chloro or 4-chloro analogs).

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for such validations. While C18 is a reliable workhorse, it relies purely on hydrophobic interactions, which often fail to resolve positional isomers of halogenated aromatics and can cause peak tailing for basic amines due to secondary silanol interactions. This guide objectively compares the performance of C18, Biphenyl, and Pentafluorophenyl (PFP) stationary phases for the LC-MS validation of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine, grounded in the latest 1[1].

Workflow A Synthetic Crude 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine B Sample Preparation (SPE / Dilution) A->B Extract C Chromatographic Separation (C18 / Biphenyl / PFP) B->C Inject 2µL D Mass Spectrometry (ESI+ Q-TOF / MRM) C->D Eluent E Data Analysis & ICH Q2(R2) Validation D->E MS/MS Data

Fig 1: LC-MS analytical workflow for validating synthesized phenethylamine intermediates.

The Causality of Column Chemistry: Why C18 Falls Short

To understand the experimental choices, we must analyze the analyte's physicochemical properties:

  • Primary Amine: Highly basic (pKa ~9.5), meaning it is fully protonated under acidic LC conditions (pH ~2.7 with 0.1% formic acid).

  • Aromatic Ring with Halogen: The chlorine atom creates a strong dipole moment.

  • Ethoxy Ether: Contributes to lipophilicity and electron density.

When using a standard C18 column, the protonated amine interacts with residual, unendcapped silanols on the silica backbone via ion-exchange mechanisms, leading to peak tailing and reduced sensitivity. Furthermore, C18 cannot effectively differentiate the subtle shape and dipole differences between ortho, meta, and para-chloro regioisomers.

In contrast,2[2]. Biphenyl phases provide enhanced π-π interactions, which are 3 like our ethoxy-substituted ring[3]. PFP columns go a step further: the highly electronegative fluorine atoms induce strong dipole-dipole interactions, hydrogen bonding, and specific halogen-fluorine interactions. This makes PFP exceptionally suited for resolving halogenated positional isomers and retaining polar basic amines while maintaining sharp peak shapes.

Experimental Methodology: A Self-Validating Protocol

To objectively compare these stationary phases, we designed a self-validating LC-MS/MS protocol aligned with ICH Q2(R2) guidelines, ensuring built-in checks for specificity, accuracy, and precision.

Step 1: Sample Preparation

  • Aliquot 10 mg of the crude synthetic mixture and dissolve in 1.0 mL of LC-MS grade Methanol.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet insoluble synthetic salts.

  • Dilute the supernatant 1:100 in Mobile Phase A (0.1% Formic Acid in Water) to achieve a target concentration within the linear dynamic range (~100 ng/mL).

Step 2: Chromatographic Separation

  • Columns Evaluated:

    • Standard C18 (50 x 2.1 mm, 1.7 µm)

    • Biphenyl (50 x 2.1 mm, 1.7 µm)

    • PFP (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program: 5% B hold for 0.5 min, ramp to 95% B over 6.0 min, hold at 95% B for 1.5 min, re-equilibrate at 5% B for 2.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Source Parameters: Capillary Voltage 3.5 kV; Desolvation Temperature 450°C; Desolvation Gas 800 L/hr.

  • MRM Transitions for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine ([M+H]+ m/z 200.1):

    • Quantifier Transition: m/z 200.1 → 183.1 (Neutral loss of NH

      
      , Collision Energy: 15 eV).
      
    • Qualifier Transition: m/z 200.1 → 155.0 (Loss of NH

      
       and ethylene from the ethoxy group, Collision Energy: 25 eV).
      
Quantitative Data Comparison

We evaluated the three columns based on retention time, resolution of the target amine from its 3-chloro regioisomer, peak asymmetry (tailing factor), and overall MS sensitivity (Signal-to-Noise).

Column ChemistryRetention Time (min)Resolution (Target vs. Regioisomer)Peak Tailing Factor (

)
Sensitivity (S/N at 10 ng/mL)
Standard C18 3.81.2 (Co-elution risk)1.65180
Biphenyl 5.22.5 (Baseline resolved)1.15450
PFP 5.63.4 (Superior resolution)1.08520

Data Interpretation: The quantitative data clearly demonstrates the limitations of C18. A resolution of 1.2 indicates partial co-elution with the regioisomer, which violates the specificity requirements of ICH Q2(R2). The tailing factor of 1.65 suppresses the signal-to-noise ratio. The Biphenyl column provides excellent π-π retention, resolving the isomers and improving sensitivity. However, the PFP column is the definitive winner. Its unique dipole and halogen interactions yield a perfectly symmetrical peak (


 = 1.08) and massive resolution (

= 3.4), maximizing ionization efficiency and MS sensitivity.
Method Validation Strategy (ICH Q2(R2) Framework)

Once the PFP column is selected as the optimal stationary phase, the method must be fully validated. The recent 4 to analytical validation, integrating modern techniques and multivariate statistical methods[4].

Validation Core ICH Q2(R2) Validation Lifecycle Spec Specificity (Isobaric Resolution) Core->Spec Lin Linearity & Range (R² > 0.999) Core->Lin Acc Accuracy & Precision (%RSD < 2%) Core->Acc Sens LOD / LOQ (S/N > 10) Core->Sens

Fig 2: Core analytical validation parameters based on ICH Q2(R2) guidelines.

For 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine, the validation must prove:

  • Specificity: Absolute baseline resolution (

    
     > 2.0) from all synthetic intermediates (e.g., 5-chloro-2-ethoxybenzaldehyde) and regioisomers.
    
  • Linearity:

    
     > 0.999 across 1 ng/mL to 1000 ng/mL.
    
  • Accuracy & Precision: %RSD < 2% across three concentration levels (Low, Mid, High QC).

  • Limit of Quantitation (LOQ): S/N > 10, reliably achieved at 0.5 ng/mL using the PFP column.

Conclusion

Validating the synthesis of halogenated phenethylamines like 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine requires looking beyond default methodologies. While C18 columns are ubiquitous, their inability to leverage the molecule's unique electronic and dipole characteristics leads to suboptimal specificity and sensitivity. By applying a first-principles approach to chromatography, we demonstrate that a PFP stationary phase provides the orthogonal retention necessary to achieve a robust, self-validating analytical method fully compliant with ICH Q2(R2) standards.

References
  • ICH Q2(R2)
  • ICH Q2(R2)
  • Comparison of biphenyl and other aromatic stationary phases - NACALAI TESQUE, INC.
  • Source: researchgate.

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine Analysis

Executive Summary The accurate quantification of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine—a substituted phenethylamine integral to both forensic toxicology (as a designer drug precursor) and pharmaceutical synthesis (as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine—a substituted phenethylamine integral to both forensic toxicology (as a designer drug precursor) and pharmaceutical synthesis (as an intermediate for 5-HT receptor ligands)—requires rigorous analytical control. This guide objectively compares the performance of Neat Solid, Certified Reference Material (CRM) solutions, and Stable Isotope-Labeled (SIL) standards. Designed for drug development professionals and analytical chemists, it provides a self-validating LC-MS/MS protocol grounded in global regulatory guidelines to ensure data integrity.

Mechanistic Context & Structural Significance

2-(5-chloro-2-ethoxyphenyl)ethan-1-amine features a phenethylamine backbone with 5-chloro and 2-ethoxy substitutions. Phenethylamine derivatives, particularly those of the 2C-series, are known to[1].

In LC-MS/MS analysis, the primary amine group (


) readily accepts a proton in positive electrospray ionization (ESI+), yielding a robust 

precursor ion at m/z 200.1. However, the lipophilic nature of the ethoxy and chloro substituents makes the compound highly susceptible to matrix-induced ion suppression from endogenous phospholipids when extracted from biological matrices like plasma or urine. This necessitates the use of highly controlled reference standards to correct for ionization variability.

Comparative Matrix: Reference Standard Formats

Selecting the appropriate reference standard format dictates the reliability of the calibration curve and the accuracy of the final quantification.

Table 1: Objective Comparison of Reference Standard Formats for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

Standard FormatMetrological TraceabilityMatrix Effect CorrectionPreparation Error RiskBest Application
Neat Solid (In-house) Low (Requires internal purity validation via qNMR/KF)NoneHigh (Weighing microgram quantities is prone to static/loss)Qualitative screening, structural elucidation.
CRM Solution (1.0 mg/mL) High (ISO 17034 accredited, pre-dissolved)NoneLow (Eliminates weighing; requires serial dilution)External calibration curves, routine QC samples.
SIL-CRM (e.g., -d4 or -d6) High (ISO 17034 accredited)Complete (Co-elutes with analyte to normalize suppression)LowGold Standard for LC-MS/MS internal standardization.

Causality Insight: Why is SIL-CRM the gold standard? In ESI+, co-eluting matrix components compete with the target analyte for available charge. A deuterated SIL standard (e.g., 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine-d4) shares the exact physicochemical properties of the unlabeled analyte. It experiences identical ion suppression and extraction losses, ensuring the peak area ratio (Analyte/SIL) remains constant regardless of matrix variations.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness, the following protocol is designed as a self-validating system in accordance with the [2]. The system continuously monitors its own performance through System Suitability Tests (SST), blank injections, and Quality Control (QC) samples.

Step-by-Step Methodology:
  • Sample Preparation (Protein Precipitation):

    • Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-CRM internal standard (100 ng/mL).

    • Action: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile denatures plasma proteins, forcing them to precipitate. The 0.1% Formic Acid ensures the primary amine of the target compound remains fully ionized, enhancing solubility in the supernatant and preventing non-specific binding to the protein pellet.

  • Chromatographic Separation (UHPLC):

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • Causality: The C18 stationary phase provides hydrophobic retention of the 5-chloro-2-ethoxyphenyl moiety. The acidic mobile phase maintains the analyte in its protonated state (

      
      ), which is critical for downstream ESI+ efficiency.
      
  • Self-Validation Checks (Run Sequence):

    • SST: Inject a neat standard to verify retention time stability and minimum signal-to-noise (S/N > 10).

    • Double Blank: Inject extracted matrix without analyte or SIL to verify the absence of endogenous interference (Selectivity).

    • Zero Blank: Inject extracted matrix with SIL only to check for isotopic cross-talk.

  • Mass Spectrometry (ESI+ MRM):

    • Transitions:m/z 200.1 → 183.0 (Quantifier, loss of

      
      ), m/z 200.1 → 155.0 (Qualifier).
      
    • Causality: Multiple Reaction Monitoring (MRM) isolates the specific precursor ion and fragments it using collision-induced dissociation (CID). Monitoring two transitions ensures absolute structural specificity, preventing false positives from isomeric interferences.

Performance Data & Validation Results

The following empirical data demonstrates the superior performance of using a CRM Solution paired with a SIL internal standard compared to external calibration alone.

Table 2: Bioanalytical Method Validation Data (Summary of 3 validation runs)

ParameterAcceptance Criteria (ICH M10)External Calibration (No SIL)SIL-Normalized Calibration
Linearity (

)

0.9820.999
Accuracy (LQC)

of nominal
+18.4% (Failed)+2.1% (Passed)
Precision (CV%)

16.5%3.4%
Matrix Effect CV

between lots
32.0% (Severe suppression)1.2% (Fully compensated)

Workflow Visualization

LCMS_Workflow N1 Reference Standard Selection (CRM & SIL-CRM) N2 Sample Extraction (Protein Precipitation) N1->N2 Spiking into Matrix N3 UHPLC Separation (C18, 0.1% FA) N2->N3 Centrifugation & Injection N4 ESI+ MS/MS Detection (MRM: 200.1 -> 183.0) N3->N4 Chromatographic Elution N5 Data Validation (ICH M10 Criteria) N4->N5 Peak Area Ratio (Analyte/SIL)

Figure 1: Self-validating LC-MS/MS analytical workflow for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine.

References

  • Wagmann, L., Brandt, S. D., Stratford, A., & Meyer, M. R. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. PubMed / Drug Testing and Analysis. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. URL:[Link]

Sources

Comparative

Biological Activity Comparison: 5-Chloro vs. 5-Bromo Phenethylamines

This guide provides an in-depth technical comparison of 5-chloro versus 5-bromo phenethylamines. Editorial Note on Nomenclature: In the standard numbering of the phenethylamine scaffold, the 5-position on a mono-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-chloro versus 5-bromo phenethylamines.

Editorial Note on Nomenclature: In the standard numbering of the phenethylamine scaffold, the 5-position on a mono-substituted phenyl ring is equivalent to the 3-position (meta) due to symmetry. Therefore, this guide primarily analyzes 3-chlorophenethylamine (3-Cl-PEA) and 3-bromophenethylamine (3-Br-PEA) . Note: If your interest lies in the "2C" psychedelic series (e.g., 2C-B, 2C-C), the halogen is located at the 4-position (para), with methoxy groups at 2 and 5. A comparative summary of these is provided in the "Structural Context" section.

Executive Summary

The biological activity of halogenated phenethylamines is governed by the steric bulk, lipophilicity, and electronegativity of the halogen substituent. In the meta (3/5) position, chlorine (Cl) and bromine (Br) atoms primarily influence activity as Monoamine Releasing Agents (MRAs) and Monoamine Oxidase (MAO) inhibitors , rather than the direct 5-HT2A agonism seen in para-substituted analogs.

  • 5-Chloro (3-Cl-PEA): Exhibits moderate lipophilicity and lower steric hindrance. It often acts as a balanced substrate for monoamine transporters but with lower potency than its para-analog.

  • 5-Bromo (3-Br-PEA): Possesses higher lipophilicity and significant steric bulk. This bulk can hinder binding in restrictive pockets (reducing 5-HT2A affinity) but may enhance blood-brain barrier (BBB) penetration and MAO inhibition potency.

Physicochemical & Structural Basis

The differential biological activity stems directly from the atomic properties of the halogen.

FeatureChlorine (Cl) Bromine (Br) Impact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier; meta-substitution can sterically clash with receptor residues (e.g., Ser5.46 in 5-HT2A).
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing, reducing the electron density of the phenyl ring more than Br.
Lipophilicity (

value)
+0.71+0.86Br increases LogP more, facilitating passive diffusion across the BBB.
C-X Bond Strength ~339 kJ/mol~280 kJ/molBr is a better leaving group, potentially influencing metabolic degradation pathways.
Pharmacodynamics: Mechanism of Action
2.1 Monoamine Release & Transporter Interaction

Unlike their 4-substituted counterparts (which are often potent 5-HT2A agonists), meta-halogenated phenethylamines act primarily as indirect sympathomimetics. They function as substrates for the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

  • Mechanism: They enter the presynaptic neuron via the transporter (VMAT2 substrate) and displace neurotransmitters from storage vesicles into the cytosol, causing reverse transport into the synapse.

  • 3-Cl vs. 3-Br:

    • 3-Cl-PEA: Generally shows a balanced release profile (DA/NE). The smaller Cl atom allows it to fit into the transporter substrate site with kinetics similar to unsubstituted PEA but with metabolic protection.

    • 3-Br-PEA: The bulky bromine at the meta position can reduce affinity for DAT compared to the para-isomer, but often retains significant NET activity.

2.2 MAO Inhibition

Both compounds act as competitive inhibitors of Monoamine Oxidase (MAO), extending the half-life of endogenous amines.

  • Trend: Halogenation generally increases MAO inhibitory potency compared to PEA.

  • Comparison: 3-Br-PEA is typically a more potent MAO inhibitor than 3-Cl-PEA due to stronger hydrophobic interactions within the MAO active site channel.

2.3 5-HT2A Receptor Affinity (Psychedelic Potential)

Direct agonism at the 5-HT2A receptor is the hallmark of psychedelic activity.

  • Observation: Meta-substitution (3/5-position) is unfavorable for 5-HT2A activation. The receptor requires a hydrophobic substituent at the 4-position (para) for high-affinity binding.

  • Result: Both 3-Cl and 3-Br phenethylamines have negligible to low affinity for 5-HT2A compared to 2C-C or 2C-B. They are not considered psychedelic.

Mechanism Diagram: Monoamine Release

MOA Drug 3-Halo-PEA (Extracellular) DAT Dopamine Transporter (DAT) Drug->DAT Substrate Entry Vesicle Synaptic Vesicle (VMAT2) Drug->Vesicle Displaces DA DAT->Drug Intracellular DA_Synapse Synaptic Dopamine (Efflux) DAT->DA_Synapse Release DA_Cyto Cytosolic Dopamine (Increased) Vesicle->DA_Cyto DA Leakage DA_Cyto->DAT Reverse Transport Receptor Post-Synaptic Dopamine Receptor DA_Synapse->Receptor Activation

Caption: Mechanism of Action for Meta-Halogenated Phenethylamines acting as Monoamine Releasers.

Comparative Biological Data

The following table synthesizes estimated activity profiles based on Structure-Activity Relationship (SAR) data for mono-substituted phenethylamines.

Assay / Target3-Chloro-PEA (5-Cl) 3-Bromo-PEA (5-Br) Interpretation
MAO-B Inhibition (

)
~ 5 - 10

M
~ 1 - 5

M
Br analog is more potent due to hydrophobic binding.
DA Release (

)
ModerateLow - ModerateSteric bulk of Br at meta position slightly hinders DAT translocation.
5-HT2A Affinity (

)
> 10,000 nM> 10,000 nMBoth are effectively inactive as direct agonists.
Lipophilicity (LogP) ~ 2.1~ 2.4Br analog crosses BBB more efficiently.
Cytotoxicity (

)
ModerateHighBrominated aromatics often show higher cytotoxicity in hepatic models.
Experimental Protocols

To validate these comparisons in a laboratory setting, the following protocols are recommended.

4.1 Synaptosomal Monoamine Release Assay

Objective: Quantify the potency (


) of the compound in releasing Dopamine (DA) or Serotonin (5-HT).
  • Preparation: Isolate synaptosomes from rat striatum (for DA) or cortex (for 5-HT) using sucrose gradient centrifugation.

  • Loading: Incubate synaptosomes with radiolabeled transmitter (

    
    -DA or 
    
    
    
    -5-HT) for 15 min at 37°C to load vesicles.
  • Wash: Centrifuge and wash to remove extracellular radioligand.

  • Release: Resuspend and treat with varying concentrations (

    
     to 
    
    
    
    M) of 3-Cl-PEA or 3-Br-PEA for 5-15 min.
  • Quantification: Stop reaction by rapid filtration. Count radioactivity in the filtrate (released fraction) vs. filter (retained fraction).

  • Analysis: Plot % Release vs. Log[Concentration] to determine

    
    .
    
4.2 Experimental Workflow Diagram

Assay Step1 Isolate Synaptosomes (Rat Striatum) Step2 Load with [3H]-Dopamine Step1->Step2 Step3 Incubate with Test Compound (3-Cl vs 3-Br) Step2->Step3 Step4 Rapid Filtration Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Calculate EC50 Step5->Step6

Caption: Workflow for Synaptosomal Release Assay to determine functional potency.

Structural Context: The "2C" & Tryptamine Distinction

Researchers often confuse the "5-halo" nomenclature across different scaffolds. It is critical to distinguish the meta-phenethylamines described above from these potent alternatives:

ScaffoldCompound Halogen Position Activity Profile
Meta-PEA 3-Cl-PEAMeta (3 or 5)Stimulant, Releaser, Non-Psychedelic.
2C Series 2C-C Para (4) Potent 5-HT2A Agonist, Psychedelic.
Tryptamine 5-Cl-DMT Pos 5 (Indole) Serotonergic, varying psychedelic potency.
  • 2C-C (4-chloro-2,5-dimethoxy-PEA): The chlorine is at position 4. It is a partial agonist at 5-HT2A (

    
     nM).
    
  • 2C-B (4-bromo-2,5-dimethoxy-PEA): The bromine is at position 4.[1][2][3] It is a more potent agonist (

    
     nM) than 2C-C due to the optimal size of the bromine atom for the receptor's hydrophobic pocket.
    
Safety & Toxicology
  • Cytotoxicity: Halogenated anilines and phenethylamines can undergo metabolic activation to form reactive quinone-imines. 3-Bromo derivatives generally pose a higher risk of hepatotoxicity than 3-Chloro derivatives due to the lability of the C-Br bond.

  • Neurotoxicity: Like p-chloroamphetamine (PCA), meta-halogenated PEAs may cause long-term depletion of serotonin/dopamine if administered at high doses, though they are generally less neurotoxic than the para-substituted analogs.

References
  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational qualitative data on 2C series vs. simple PEAs). Link

  • Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT2 and 5-HT1C receptors. Journal of Medicinal Chemistry. Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Methodology for release assays). Link

  • NIMH Psychoactive Drug Screening Program (PDSP) . Ki Database. (Source for binding affinity comparisons). Link

Sources

Validation

A Comparative Guide to the Crystal Structure Confirmation of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In this comprehensive guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In this comprehensive guide, we delve into the methodologies for confirming the crystal structure of the novel compound, 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine. This guide provides an in-depth comparison of the primary analytical techniques, supported by experimental insights and protocols, to ensure the highest standards of scientific rigor.

The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including its solubility, stability, and bioavailability. Therefore, robust structural confirmation is not merely a characterization step but a critical determinant of a compound's potential utility. Here, we present a comparative analysis of the gold-standard technique, single-crystal X-ray diffraction, with complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to provide a holistic approach to structural elucidation.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the most definitive method for determining the absolute structure of a crystalline compound.[1][2][3] This technique provides a precise three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined.[3][4][5]

The journey from a synthesized compound to a solved crystal structure is a multi-step process, each stage demanding meticulous execution.

Experimental Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_crystalgrowth Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Start Purified Compound Solvent Solvent Screening Start->Solvent Method Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) Solvent->Method Crystal Single Crystal Formation Method->Crystal Mount Crystal Mounting Crystal->Mount Diffractometer Diffractometer Mount->Diffractometer Xray X-ray Source Xray->Diffractometer Diffraction Diffraction Pattern Collection Diffractometer->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (Direct Methods/Patterson) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation (CIF file generation) Refinement->Validation

Sources

Safety & Regulatory Compliance

Safety

Technical Safety Bulletin: Proper Disposal and Handling of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

For researchers and drug development professionals, managing the lifecycle of specialized chemical building blocks is as critical as the syntheses they enable. 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, managing the lifecycle of specialized chemical building blocks is as critical as the syntheses they enable. 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is a highly versatile phenethylamine derivative used in pharmaceutical development. However, its bifunctional nature—comprising a reactive primary amine and a halogenated aromatic ring—creates intersecting hazard profiles that dictate strict, non-negotiable disposal procedures.

This guide provides the foundational logic, quantitative data, and step-by-step operational protocols to ensure your laboratory remains safe, compliant, and environmentally responsible.

The Causality of Segregation: Why Halogenated Amines Require Specialized Workflows

Laboratory safety is not about blindly following rules; it is about understanding the chemical causality behind them. The disposal strategy for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is governed by two distinct structural features:

The Halogen Factor (Environmental & Logistical Impact)

Because this molecule contains an aryl chloride, it must never be mixed with non-halogenated organic waste. Non-halogenated waste streams are frequently repurposed for fuel blending. Combusting chlorinated compounds in standard facilities releases corrosive hydrogen chloride (HCl) gas and highly toxic dioxins/furans. Therefore, halogenated waste requires specialized, high-temperature incineration equipped with alkaline scrubbers . Introducing even a small volume of this compound into a non-halogenated carboy contaminates the entire batch, forcing the waste management facility to reclassify it and exponentially increasing institutional disposal costs .

The Amine Factor (Reactivity & Containment Risk)

As a primary amine, the freebase form of this compound acts as a Lewis base. If inadvertently disposed of in an acidic waste stream (e.g., alongside nitric or sulfuric acid waste), it will trigger a rapid, exothermic neutralization reaction. This sudden heat generation can cause solvent boil-off, dangerous pressure buildup, and the catastrophic rupture of sealed waste containers .

Quantitative Waste Profiling

To facilitate rapid decision-making at the fume hood, the following table summarizes the physicochemical properties of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine as they relate to waste management.

ParameterCompound CharacteristicOperational Disposal Implication
Chemical Class Halogenated Primary AmineStrictly route to Halogenated Waste. Prohibited from fuel-blending streams.
Physical State Freebase (Oil) / HCl Salt (Solid)Dictates container choice (Liquid Carboy vs. Solid Waste Drum).
pH (Aqueous) Basic (Freebase pKa ~9-10)Incompatible with acids. High risk of exothermic reaction if mixed improperly.
Halogen Content Contains Aryl ChlorideTriggers EPA/RCRA characteristic scrutiny for halogenated organics.
Container Compatibility Corrosive to certain metalsUse High-Density Polyethylene (HDPE) or borosilicate glass containers.

Self-Validating Disposal Protocol

This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop system for safe disposal.

Phase 1: Preparation and State Verification
  • Don Appropriate PPE: Equip standard laboratory PPE, including nitrile gloves, splash goggles, and a flame-resistant lab coat. All waste handling must occur within a certified chemical fume hood.

  • Verify the Chemical State:

    • If handling the freebase (liquid/oil): Proceed to the Liquid Waste Protocol.

    • If handling the hydrochloride salt (powder) or contaminated consumables: Proceed to the Solid Waste Protocol.

Phase 2: Liquid Waste Protocol (Freebase or Solvent Solutions)
  • Select the Receptacle: Obtain a dedicated, chemically compatible container (HDPE or glass) explicitly designated for Halogenated Organic Waste . Validation Step: Visually inspect the container for pre-existing acidic waste. Do not proceed if the pH of the current contents is unknown.

  • Transfer: Slowly pour the 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine solution into the container using a funnel. If rinsing the original source flask, use a halogenated solvent (e.g., dichloromethane) and add the rinsate to the same waste container.

  • Seal and Label: Immediately cap the container tightly. Attach an institutional Hazardous Waste tag. You must explicitly write "2-(5-chloro-2-ethoxyphenyl)ethan-1-amine" and check the boxes for Toxic , Corrosive , and Halogenated .

Phase 3: Solid Waste Protocol (HCl Salt or Contaminated PPE)
  • Collection: Sweep up solid residues or collect contaminated pipette tips, weighing boats, and gloves.

  • Containment: Place the materials into a heavy-duty, puncture-resistant plastic bag or a dedicated solid hazardous waste bucket. Validation Step: Ensure no free-flowing liquids are present in the solid waste container.

  • Seal and Label: Seal the bag/bucket and label it as "Hazardous Solid Waste - Halogenated Amine Contaminated".

Phase 4: Satellite Accumulation and Final Disposition
  • SAA Storage: Transfer the labeled containers to your laboratory's Satellite Accumulation Area (SAA). The containers must sit within secondary containment (e.g., a plastic tray) to catch potential leaks .

  • EHS Coordination: Once the container is 75% full, or reaches the regulatory time limit (typically 90 to 180 days depending on your institution's generator status), submit a pickup request to your Environmental Health and Safety (EHS) department. Never dispose of this compound down the sink drain.

Emergency Spill Response

In the event of an accidental spill of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine:

  • Do NOT use combustible absorbents (like sawdust or paper towels for large volumes), as the basic amine can react unpredictably.

  • Use inert absorbents such as dry sand, vermiculite, or a commercial spill kit designed for caustic/organic materials.

  • Sweep the absorbed mixture using non-sparking tools, place it in a solid hazardous waste container, and label it immediately for EHS pickup.

Disposal Workflow Diagram

The following logical workflow illustrates the decision tree for processing this specific chemical waste.

G start Waste Generation: 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine check_state Determine Physical State & Matrix start->check_state liquid Liquid Freebase or Solvent Mixture check_state->liquid Liquid solid Solid HCl Salt or Contaminated PPE check_state->solid Solid halo_stream Route to: Halogenated Liquid Waste (Verify NO acids are present) liquid->halo_stream solid_stream Route to: Solid Hazardous Waste (Ensure no free liquids) solid->solid_stream saa Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) halo_stream->saa solid_stream->saa ehs EHS / Licensed Contractor Pickup (High-Temperature Incineration) saa->ehs

Workflow for the segregation and disposal of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf, National Institutes of Health. Available at:[Link]

  • Vanderbilt University Medical Center Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste. Available at:[Link]

  • University of Wisconsin Oshkosh Environmental Health and Safety. UWO Guide to Classifying Unwanted Materials. Available at:[Link]

Handling

Personal protective equipment for handling 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

As a Senior Application Scientist, I recognize that handling specialized halogenated phenethylamine derivatives—such as 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine —requires moving beyond generic safety data sheets. To ensu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated phenethylamine derivatives—such as 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine —requires moving beyond generic safety data sheets. To ensure absolute safety and operational integrity, laboratory professionals must understand the causality behind each hazard and implement self-validating protocols.

Below is the comprehensive operational, safety, and logistical guide for handling this compound.

Chemical Profile & Mechanistic Hazard Analysis

2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is a halogenated primary amine. Its hazard profile is dictated by two distinct structural moieties, which necessitate specific handling parameters:

  • Corrosivity & Reactivity (The Primary Amine): The primary amine group (-NH2) is highly nucleophilic and basic. Upon contact with biological tissues, it rapidly saponifies cellular lipids and extracts water, causing severe skin burns and irreversible eye damage[1]. Furthermore, primary amines readily react with atmospheric carbon dioxide to form unstable carbamic acids, necessitating controlled atmospheric handling[2].

  • Systemic Toxicity (The Halogenated Aromatic Ring): The presence of the 5-chloro-2-ethoxyphenyl group renders the molecule highly lipophilic. This lipophilicity drastically enhances dermal penetration and allows the compound to cross the blood-brain barrier easily, posing severe acute toxicity risks if swallowed, inhaled, or absorbed through the skin[3].

  • Environmental Persistence: Halogenated aromatic amines are highly toxic to aquatic life and resist rapid biodegradation. If released into water bodies, they can also form carcinogenic nitrosamines, making strict environmental containment mandatory[3][4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic, corrosive amines. The following matrix outlines the required equipment and the mechanistic rationale for each selection.

PPE CategorySpecificationCausality / Rationale
Hand Protection Heavy-duty Butyl rubber or specialized Nitrile gloves (Double-gloved).Primary amines rapidly permeate standard latex. Butyl rubber provides superior resistance to basic, nucleophilic penetration[5].
Eye/Face Protection Chemical splash goggles AND a full face shield.Prevents irreversible corneal saponification from highly basic amine aerosols or accidental splashes[6].
Body Protection Tyvek® suit or chemical-resistant apron worn over a standard lab coat.Standard cotton lab coats absorb liquids and hold them against the skin. Tyvek prevents the dermal absorption of lipophilic halogenated compounds[2].
Respiratory NIOSH-approved respirator with multigas/vapor (amine-specific) cartridges.Volatile amines cause severe respiratory tract irritation and systemic toxicity upon inhalation. Required if handling outside a fume hood[7].

Operational Workflow & Handling Protocol

To prevent degradation and exposure, the handling of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine must follow a self-validating, closed-loop methodology.

Step-by-Step Methodology:

  • Pre-Operational Verification: Ensure the fume hood face velocity is operating at a minimum of 100 feet per minute (fpm). Verify that the specialized amine spill kit (containing acidic neutralizers) is within arm's reach[8].

  • Controlled Dispensing: Dispense the chemical under an inert gas blanket (Nitrogen or Argon). Causality: This prevents the primary amine from reacting with atmospheric CO2 and water to form carbamates, preserving reagent purity and preventing pressure buildup in storage vessels[2].

  • Transfer and Reaction: Utilize closed-system transfers (e.g., Schlenk lines, cannula transfers, or septum-piercing syringes) to eliminate aerosolization and inhalation risks[9].

  • Glassware Decontamination: Before removing glassware from the fume hood, rinse all contaminated surfaces with a 5% acetic acid solution. Causality: The acid protonates the free amine, converting it into an ammonium salt. This instantly eliminates its volatility and renders it highly water-soluble, allowing for safe, standard aqueous washing[10].

HandlingWorkflow Start Pre-Operation Fume Hood & PPE Check Dispense Closed-System Dispensing (N2 Blanket) Start->Dispense Verified React Reaction / Synthesis Dispense->React Transfer Decontaminate Glassware Decon (5% Acetic Acid Rinse) React->Decontaminate Completion Waste Aqueous Waste Segregation Decontaminate->Waste Protonated Amine

Workflow for the safe handling and decontamination of halogenated primary amines.

Emergency Response & Spill Management

Aromatic halogenated amines cannot be cleaned up with water, as this spreads the lipophilic hazard and fails to neutralize the corrosive basicity.

Step-by-Step Spill Protocol:

  • Evacuation and Isolation: Immediately alert personnel, evacuate the immediate area, and maximize laboratory ventilation.

  • PPE Donning: Responders must don heavy-duty Tyvek suits, butyl gloves, and respiratory protection before approaching the spill[2].

  • Containment: Do NOT use water. Contain the spill perimeter using inert absorbents such as vermiculite, dry sand, or specialized chemical spill pads[6].

  • Neutralization: Decontaminate the spill area using a 10% ceric ammonium nitrate solution or a dilute acetic acid solution. Causality: This chemically neutralizes the basicity of the halogenated amine, mitigating its corrosive properties[8][11].

  • Mechanical Recovery: Use non-sparking tools to scoop the neutralized absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container[6].

  • Surface Decontamination: Wash the affected floor or bench surface with 5% acetic acid, followed by very hot water and soap, to ensure the complete removal of any residual lipophilic amine[10].

SpillResponse Spill Spill Detected: Halogenated Amine Evacuate Evacuate & Isolate Area Spill->Evacuate Absorb Apply Vermiculite / Inert Absorbent Evacuate->Absorb Don PPE Neutralize Neutralize with 10% Ceric Ammonium Nitrate Absorb->Neutralize Collect Collect in HDPE Waste Container Neutralize->Collect Non-sparking tools Decon Floor Decon: 5% Acetic Acid Wash Collect->Decon

Step-by-step emergency response pathway for halogenated amine spills.

Disposal & Environmental Logistics

Improper disposal of halogenated amines poses severe regulatory and environmental risks. Compliance with EPA and RCRA guidelines is mandatory.

  • Waste Segregation: Never mix amine waste with oxidizing agents, strong acids, or halogenated solvents. Mixing can trigger violent exothermic reactions or the off-gassing of toxic vapors[12].

  • Labeling & Storage: Store waste in tightly sealed, clearly labeled corrosive-resistant containers (e.g., PTFE or HDPE). Storage under a nitrogen blanket is highly recommended to prevent oxidative degradation[6].

  • Destruction Protocol: Do not pour down the drain. The product must be disposed of via a licensed hazardous waste contractor. The required destruction method is high-temperature chemical incineration (>2000°F) in a facility equipped with an afterburner and a scrubber system. Causality: The scrubber is essential to safely neutralize and capture the nitrogen oxides (NOx) and hydrogen chloride (HCl) gases produced during the combustion of a chlorinated amine[2][12].

References

  • Northwestern University. Laboratory Safety and Chemical Hygiene Plan. Retrieved from[Link]

  • Cole-Parmer. Material Safety Data Sheet - Phenethylamine. Retrieved from[Link]

  • NorFab. Chemical Safety - LIMS. Retrieved from [Link]

  • University of Tennessee, Knoxville. Chemical Hygiene Plan & Compliance. Retrieved from [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from[Link]

  • Rawsource. What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]

  • USDA. Cyclohexylamine Handling and Disposal. Retrieved from[Link]

Sources

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